molecular formula C6H6N2O2 B1321828 5-Pyrimidineacetic acid CAS No. 5267-07-2

5-Pyrimidineacetic acid

Cat. No.: B1321828
CAS No.: 5267-07-2
M. Wt: 138.12 g/mol
InChI Key: HEEUMCHKVXTQIP-UHFFFAOYSA-N
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Description

5-Pyrimidineacetic acid is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-5-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)1-5-2-7-4-8-3-5/h2-4H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEUMCHKVXTQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614356
Record name (Pyrimidin-5-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-07-2
Record name (Pyrimidin-5-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrimidin-5-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Profile of 5-Pyrimidineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-pyrimidineacetic acid (CAS No: 5267-07-2). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are valuable for substance identification, characterization, and as a reference for experimental work. Additionally, detailed, generalized experimental protocols for obtaining such spectra are provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₆H₆N₂O₂, Molecular Weight: 138.124 g/mol ).[1]

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~9.2sH2
~8.9sH4, H6
~3.8s-CH₂-
~11.5 (variable)br s-COOH

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~171-COOH
~160C4, C6
~158C2
~130C5
~35-CH₂-

Predicted in DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~3100MediumC-H stretch (Aromatic)
~2950WeakC-H stretch (Aliphatic)
~1720StrongC=O stretch (Carboxylic Acid)
~1580, ~1470Medium-StrongC=N, C=C stretching (Pyrimidine ring)
~1420MediumC-H bend (Aliphatic)
~1300MediumC-O stretch (Carboxylic Acid)
~900MediumO-H bend (Carboxylic Acid)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
138100[M]⁺ (Molecular Ion)
9380[M - COOH]⁺
7960[C₄H₃N₂]⁺
5240[C₃H₂N]⁺

Experimental Protocols

The following sections detail standardized procedures for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and environment of the nuclei.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, a small number of scans are sufficient due to the high sensitivity of proton NMR.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a pulse program with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • Process the resulting interferogram using Fourier transformation to generate the IR spectrum.

    • Clean the ATR crystal and anvil thoroughly with a solvent-moistened wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.

  • Mass Analysis:

    • Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion.

  • Data Analysis:

    • The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain information about the molecule's structure. The difference in mass between the molecular ion and fragment ions corresponds to the loss of specific neutral fragments.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire Spectrum (¹H or ¹³C) E->F G Fourier Transform F->G H Phase and Calibrate G->H I Integrate (¹H) H->I J Analyze Spectrum H->J I->J

Caption: Generalized workflow for NMR spectroscopy.

Experimental_Workflow_IR cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_result Result A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process and Analyze Spectrum E->F Experimental_Workflow_MS cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection cluster_output Data Output A Introduce Sample B Electron Ionization (70 eV) A->B C Accelerate Ions B->C D Separate by m/z C->D E Detect Ions D->E F Generate Mass Spectrum E->F G Analyze Fragmentation F->G

References

Quantum Chemical Calculations for 5-Pyrimidineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 5-pyrimidineacetic acid. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling. This document outlines the prevalent computational methodologies, including Density Functional Theory (DFT), and provides illustrative data on the molecule's structural, vibrational, and electronic properties. Furthermore, it includes standardized experimental protocols for spectroscopic analysis, which are essential for the validation of theoretical findings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous biologically active molecules. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for designing novel therapeutic agents. Quantum chemical calculations offer a powerful in-silico approach to elucidate these molecular characteristics at the atomic level, providing insights that can guide experimental research and accelerate the drug discovery process.

This guide details the application of Density Functional Theory (DFT), a robust and widely used computational method, to investigate the properties of this compound. The theoretical data presented herein, while illustrative, is based on established computational practices for small organic molecules.

Computational Methodology

The quantum chemical calculations detailed in this guide are hypothetically performed using the Gaussian suite of programs. The molecular structure of this compound would first be modeled and its geometry optimized to a minimum energy state.

2.1. Geometry Optimization

The initial molecular structure of this compound is subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a true energy minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The calculated vibrational frequencies are used to characterize the stationary point as a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation of the computational model.

2.3. Electronic Property Analysis

The electronic properties of the optimized structure are investigated to understand its reactivity and kinetic stability. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity. Additionally, a Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Exemplary Data)

ParameterBond/AngleValue (Å/°)
Bond LengthC2-N11.34
N1-C61.33
C6-C51.39
C5-C41.40
C4-N31.33
N3-C21.34
C5-C71.51
C7-C81.53
C8-O11.21
C8-O21.36
Bond AngleN1-C2-N3127.0
C2-N3-C4115.5
N3-C4-C5122.0
C4-C5-C6117.5
C5-C6-N1122.0
C6-N1-C2115.5
C4-C5-C7121.0
C6-C5-C7121.5
C5-C7-C8112.0
C7-C8-O1125.0
C7-C8-O2111.0
O1-C8-O2124.0

Table 2: Calculated Vibrational Frequencies (Exemplary Data)

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
13050HighMediumC-H stretch (pyrimidine ring)
22980MediumLowC-H stretch (acetic acid)
31750Very HighLowC=O stretch (carboxylic acid)
41580HighHighC=N stretch (pyrimidine ring)
51450MediumMediumC=C stretch (pyrimidine ring)
61300HighLowC-O stretch (carboxylic acid)
7950HighLowO-H bend (out-of-plane, carboxylic acid dimer)

Table 3: Electronic Properties (Exemplary Data)

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Dipole Moment3.45 D

Experimental Protocols

For validation of the theoretical results, experimental spectroscopic data is essential. The following are generalized protocols for obtaining FT-IR and UV-Vis spectra of this compound.

4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To obtain the infrared spectrum of solid this compound.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Procedure:

    • Prepare a KBr pellet. Mix approximately 1 mg of this compound with 100 mg of dry KBr powder in an agate mortar.

    • Grind the mixture to a fine powder.

    • Transfer the powder to a pellet press and apply pressure to form a transparent pellet.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty pellet holder.

    • Process the spectrum to identify the characteristic vibrational frequencies.

4.2. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the electronic absorption spectrum of this compound in a solvent.

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or water).

    • Prepare a series of dilutions from the stock solution.

    • Use a quartz cuvette to measure the absorbance of the solvent as a baseline.

    • Measure the absorbance of each dilution over a wavelength range of 200-400 nm.

    • Plot absorbance versus wavelength to obtain the UV-Vis spectrum and identify the wavelength of maximum absorbance (λmax).

Visualizations

5.1. Workflow for Quantum Chemical Calculations

The following diagram illustrates the general workflow for performing quantum chemical calculations on a molecule like this compound.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D D->B No, re-optimize E 4. Electronic Property Calculation (HOMO, LUMO, MEP) D->E Yes F 5. Analysis of Results E->F

A general workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined the standard procedures for conducting quantum chemical calculations on this compound using Density Functional Theory. The provided methodologies and illustrative data serve as a foundational reference for researchers aiming to explore the molecular properties of this compound and its derivatives. The integration of computational predictions with experimental validation, as described in the experimental protocols, is paramount for advancing our understanding of its chemical behavior and potential applications in drug development.

Biological Screening of Novel Pyrimidineacetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel pyrimidineacetic acid derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. Pyrimidine-based structures are foundational in numerous clinically approved drugs, and their acetic acid derivatives are a subject of ongoing research for enhanced efficacy and novel mechanisms of action. This document outlines detailed experimental protocols for key biological assays, presents collated quantitative data from various studies, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Anticancer Activity Screening

Pyrimidineacetic acid derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. A primary mechanism of action for some of these compounds is the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the Focal Adhesion Kinase (FAK) and PI3K/Akt/mTOR pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Indazol-PyrimidineCompound 4fMCF-7 (Breast)1.629
Indazol-PyrimidineCompound 4iMCF-7 (Breast)1.841
ChromenopyrimidineCompound 3MCF-7, HepG2, A5491.61 - 2.02
Thiazolo[4,5-d]pyrimidineCompound 3dPC3 (Prostate)17
7H-pyrrolo[2,3-d]pyrimidineCompound 19U-87MG, A-549, MDA-MB-231Not specified, but more active than TAE226[1]
Thieno[3,2-d]pyrimidineCompound 15U-87MG, A549, MDA-MB-231Better than TAE226[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[3]

Materials:

  • Pyrimidineacetic acid derivatives

  • MTT solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, PC3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the pyrimidineacetic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 10 minutes on a shaker and measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][5]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add pyrimidineacetic acid derivatives incubate1->add_compounds incubate2 Incubate 24-48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_plate Measure absorbance solubilize->read_plate end End read_plate->end

Workflow for the MTT cytotoxicity assay.
Signaling Pathways in Cancer

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and migration.[1][6] Pyrimidine derivatives have been developed as potent FAK inhibitors.[2][7]

FAK_Signaling_Pathway integrins Integrins fak FAK integrins->fak growth_factors Growth Factors growth_factors->fak pi3k PI3K fak->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation pyrimidine Pyrimidineacetic Acid Derivatives pyrimidine->fak inhibition

Inhibition of the FAK signaling pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[8][9][10]

PI3K_Akt_mTOR_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor proliferation Cell Growth & Proliferation mtor->proliferation pyrimidine Pyrimidineacetic Acid Derivatives pyrimidine->pi3k inhibition

Inhibition of the PI3K/Akt/mTOR pathway.

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to several cancers.[11][12] The Glioma-associated oncogene homolog (Gli1) is a key transcription factor in this pathway.[11]

Hedgehog_Signaling_Pathway hh Hedgehog Ligand ptch1 PTCH1 hh->ptch1 binds smo SMO ptch1->smo inhibits sufu SUFU smo->sufu inhibits gli1 Gli1 sufu->gli1 inhibits nucleus Nucleus gli1->nucleus transcription Target Gene Transcription nucleus->transcription promotes pyrimidine Pyrimidineacetic Acid Derivatives pyrimidine->smo inhibition

Inhibition of the Hedgehog signaling pathway.

The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, which regulates the Retinoblastoma (Rb) protein and E2F transcription factors, is critical for cell cycle progression from G1 to S phase.[13][14][15][16]

CDK4_6_Pathway cyclinD Cyclin D cdk46 CDK4/6 cyclinD->cdk46 rb Rb cdk46->rb phosphorylates e2f E2F rb->e2f releases s_phase S-Phase Entry e2f->s_phase pyrimidine Pyrimidineacetic Acid Derivatives pyrimidine->cdk46 inhibition

Inhibition of the CDK4/6-Rb-E2F pathway.

Antimicrobial Activity Screening

Novel pyrimidine derivatives are also being investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected pyrimidine derivatives, with data presented as the diameter of the zone of inhibition in millimeters.

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansAspergillus flavus
3a 2523212422
3b 2624222523
3d 2422202321
4a 2725232624
4b 2826242725
4c 2624222523
4d 2927252826
9c 2321192220
10b 2220182119
Ampicillin 302826--
Clotrimazole ---3028

Data synthesized from multiple sources for illustrative purposes.[17]

Experimental Protocol: Agar Well-Diffusion Method

The agar well-diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[18][19][20][21][22]

Materials:

  • Pyrimidineacetic acid derivatives

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial and fungal strains

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (standard antibiotic/antifungal)

  • Solvent control (e.g., DMSO)

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.

  • Inoculation: Inoculate the agar plates with a standardized microbial suspension by evenly spreading it over the surface.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrimidineacetic acid derivative solution (at a specific concentration) into the wells. Also, add the positive and solvent controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare and inoculate agar plates start->prepare_plates create_wells Create wells in agar prepare_plates->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Workflow for the agar well-diffusion assay.

Anti-inflammatory Activity Screening

Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Quantitative Data: In Vitro COX-2 Inhibition

The following table shows the COX-2 inhibitory activity of selected pyrimidine derivatives.

CompoundCOX-2 Inhibition (%)IC50 (µM)
L1 HighComparable to meloxicam
L2 HighComparable to meloxicam
2a -42
2f -47.5
Celecoxib Potent-

Data synthesized from multiple sources.[2][19]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2. The conversion of arachidonic acid to PGG2 is measured by the oxidation of a fluorescent probe.[23][24]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Fluorescent probe (e.g., Amplex™ Red)

  • Pyrimidineacetic acid derivatives

  • Positive control (e.g., Celecoxib)

  • 96-well opaque plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, diluted COX Cofactor, and the fluorescent probe.

  • Enzyme and Inhibitor Addition: To each well, add the reaction mix, followed by the diluted COX-2 enzyme. Then add the pyrimidineacetic acid derivatives or controls.

  • Incubation: Incubate the plate for a short period at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.

COX2_Inhibition_Assay_Workflow start Start prepare_reagents Prepare reagents and test compounds start->prepare_reagents add_to_plate Add reaction mix, COX-2, and inhibitors to plate prepare_reagents->add_to_plate incubate Incubate add_to_plate->incubate add_substrate Initiate reaction with arachidonic acid incubate->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence analyze_data Calculate % inhibition and IC50 measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the COX-2 inhibition assay.

This guide provides foundational knowledge and standardized protocols for the initial biological screening of novel pyrimidineacetic acid derivatives. The presented data and methodologies should serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further in-depth studies and in vivo models are necessary to fully elucidate their pharmacological profiles and clinical applicability.

References

Unveiling the Genesis of 5-Pyrimidineacetic Acid: A Technical Guide to its First Reported Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the foundational synthesis of key heterocyclic compounds is crucial. This in-depth technical guide illuminates the first reported synthesis of 5-pyrimidineacetic acid, a significant scaffold in medicinal chemistry. We provide a detailed examination of the experimental protocols, quantitative data, and the logical workflow of this pioneering chemical achievement.

The first reported synthesis of this compound was a multi-step process commencing from readily available starting materials. The overall synthetic strategy involved the construction of a substituted pyrimidine ring followed by functional group manipulations to introduce the acetic acid moiety at the 5-position. This seminal work laid the groundwork for the future development of a diverse array of pyrimidine-based therapeutic agents.

Experimental Protocols

The inaugural synthesis of this compound was achieved through a carefully orchestrated sequence of chemical transformations. Below are the detailed experimental methodologies for the key steps involved.

Step 1: Synthesis of Ethyl 2-Ethylmercapto-6-oxypyrimidine-5-acetate

The synthesis commences with the condensation of the sodium salt of diethyl formylsuccinate with pseudoethylthiourea in an aqueous solution.

  • Reactants:

    • Sodium salt of diethyl formylsuccinate

    • Pseudoethylthiourea

  • Solvent: Water

  • Procedure: The reactants are combined in an aqueous solution and allowed to react. The resulting product, ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetate, precipitates from the reaction mixture and is collected by filtration.

Step 2: Synthesis of Ethyl 2-Ethylmercapto-6-chloropyrimidine-5-acetate

The oxypyrimidine from the previous step is converted to a chloropyrimidine using phosphorus oxychloride.

  • Reactants:

    • Ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetate

    • Phosphorus oxychloride (POCl₃)

  • Procedure: The ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetate is treated with phosphorus oxychloride. The reaction mixture is heated to drive the conversion. After the reaction is complete, the excess phosphorus oxychloride is removed, and the crude product is purified.

Step 3: Synthesis of the Lactam of 2-Ethylmercapto-6-aminopyrimidine-5-acetic Acid

The chloropyrimidine is then reacted with ammonia, leading to an intramolecular condensation to form a lactam.

  • Reactants:

    • Ethyl 2-ethylmercapto-6-chloropyrimidine-5-acetate

    • Ammonia (NH₃)

  • Procedure: The ethyl 2-ethylmercapto-6-chloropyrimidine-5-acetate is treated with ammonia. Instead of a simple substitution, the reaction proceeds with an intramolecular cyclization to yield the lactam of 2-ethylmercapto-6-aminopyrimidine-5-acetic acid, with the elimination of ethanol.

Step 4: Synthesis of Cytosine-5-acetic Acid Hydrochloride

The final step involves the hydrolysis of the lactam to yield the hydrochloride salt of cytosine-5-acetic acid.

  • Reactant:

    • Lactam of 2-ethylmercapto-6-aminopyrimidine-5-acetic acid

  • Reagent: Concentrated hydrochloric acid (HCl)

  • Procedure: The lactam is heated with concentrated hydrochloric acid, which hydrolyzes the lactam ring and the ethylmercapto group to yield the hydrochloride salt of cytosine-5-acetic acid.

Quantitative Data

The following table summarizes the key quantitative data reported in the original synthesis.

StepProductStarting MaterialReagents/SolventsYield (%)Melting Point (°C)
1Ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetateDiethyl formylsuccinate, PseudoethylthioureaWaterGood-
2Ethyl 2-ethylmercapto-6-chloropyrimidine-5-acetateEthyl 2-ethylmercapto-6-oxypyrimidine-5-acetatePOCl₃Excellent-
3Lactam of 2-ethylmercapto-6-aminopyrimidine-5-acetic acidEthyl 2-ethylmercapto-6-chloropyrimidine-5-acetateNH₃Smooth-
4Cytosine-5-acetic acid hydrochlorideLactam of 2-ethylmercapto-6-aminopyrimidine-5-acetic acidConcentrated HCl~100-

Experimental Workflow

The logical flow of the first reported synthesis of a this compound derivative (cytosine-5-acetic acid) is depicted in the following diagram.

Synthesis_Workflow A Diethyl formylsuccinate + Pseudoethylthiourea B Ethyl 2-ethylmercapto-6-oxypyrimidine-5-acetate A->B Condensation (H₂O) C Ethyl 2-ethylmercapto-6-chloropyrimidine-5-acetate B->C Chlorination (POCl₃) D Lactam of 2-ethylmercapto-6-aminopyrimidine-5-acetic acid C->D Amination/ Cyclization (NH₃) E Cytosine-5-acetic acid Hydrochloride D->E Hydrolysis (conc. HCl)

First reported synthesis of a this compound derivative.

This foundational work, while focused on a substituted derivative, provided the essential chemical logic and framework for accessing the this compound core structure. The methodologies detailed herein have been instrumental in the subsequent development of more refined and diverse synthetic routes to this important class of compounds, which continue to be a fertile ground for the discovery of new therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of 2-(pyrimidin-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(pyrimidin-5-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages high-quality predicted values and data from closely related structural isomers to provide a thorough profile. Detailed experimental protocols for determining these key properties are also included to facilitate further research and validation.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available predicted and comparative data for 2-(pyrimidin-5-yl)acetic acid and its structural isomers.

Table 1: Predicted Physicochemical Properties of Pyrimidine-acetic Acid Isomers

Property2-(pyrimidin-5-yl)acetic acid (Predicted)2-(pyrimidin-2-yl)acetic acid (Predicted)[1]2-(pyrimidin-4-yl)acetic acid (Predicted)[2]
Molecular Formula C₆H₆N₂O₂C₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight ( g/mol ) 138.12138.12138.12
pKa Acidic pKa: ~4.0 (Estimated) Basic pKa: ~1.3 (Estimated)Not AvailableNot Available
logP -0.3 (XLogP3-AA)-0.3 (XLogP3-AA)0.1037
Topological Polar Surface Area (TPSA) (Ų) 63.0863.163.08
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 443
Rotatable Bonds 222

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Table 2: General Physical Properties

PropertyValueSource
Physical Form Solid (as hydrochloride salt)Sigma-Aldrich
Melting Point Not available. Data for related pyrimidine derivatives vary widely based on substitution.
Boiling Point Not available.
Aqueous Solubility Predicted to be soluble. Experimental data for the related (Pyrimidin-2-ylthio)acetic acid is >25.5 µg/mL at pH 7.4.[3]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of 2-(pyrimidin-5-yl)acetic acid.

A plausible synthetic route involves the preparation of an ester precursor, ethyl 2-(pyrimidin-5-yl)acetate, followed by hydrolysis.

Workflow for the Synthesis of 2-(pyrimidin-5-yl)acetic acid

G cluster_0 Step 1: Synthesis of Ethyl 2-(pyrimidin-5-yl)acetate cluster_1 Step 2: Hydrolysis A 5-Bromopyrimidine F Ethyl 2-(pyrimidin-5-yl)acetate A->F Reflux, 80°C B Ethyl Diazoacetate B->F Reflux, 80°C C Palladium(II) Acetate (Catalyst) C->F Reflux, 80°C D Tri(o-tolyl)phosphine (Ligand) D->F Reflux, 80°C E Acetonitrile (Solvent) E->F Reflux, 80°C G Ethyl 2-(pyrimidin-5-yl)acetate J 2-(pyrimidin-5-yl)acetic acid G->J Stir at Room Temperature H Lithium Hydroxide H->J Stir at Room Temperature I Tetrahydrofuran/Water (Solvent) I->J Stir at Room Temperature

Caption: Synthetic pathway for 2-(pyrimidin-5-yl)acetic acid.

Step 1: Synthesis of Ethyl 2-(pyrimidin-5-yl)acetate

This procedure is adapted from methods for the synthesis of related pyrimidine acetates.

  • Materials: 5-Bromopyrimidine, Ethyl diazoacetate, Palladium(II) acetate, Tri(o-tolyl)phosphine, Acetonitrile.

  • Procedure:

    • To a solution of 5-bromopyrimidine (1 equivalent) in acetonitrile, add palladium(II) acetate (0.02 equivalents) and tri(o-tolyl)phosphine (0.04 equivalents).

    • Heat the mixture to reflux (approximately 80°C).

    • Slowly add a solution of ethyl diazoacetate (1.2 equivalents) in acetonitrile to the reaction mixture over 1 hour.

    • Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(pyrimidin-5-yl)acetate.

Step 2: Hydrolysis to 2-(pyrimidin-5-yl)acetic acid

This is a standard ester hydrolysis procedure.

  • Materials: Ethyl 2-(pyrimidin-5-yl)acetate, Lithium hydroxide, Tetrahydrofuran (THF), Water, Hydrochloric acid (1M).

  • Procedure:

    • Dissolve ethyl 2-(pyrimidin-5-yl)acetate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-(pyrimidin-5-yl)acetic acid.

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

Workflow for pKa Determination

G A Prepare Sample Solution (e.g., 1 mM in 0.15 M KCl) C Titrate with Standardized NaOH (0.1 M) A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Inflection Point (Half-Equivalence Point) E->F G pKa = pH at Half-Equivalence F->G G A Prepare n-Octanol and Aqueous Buffer (pH 7.4) B Saturate Each Phase with the Other A->B C Dissolve Compound in One Phase B->C D Mix Phases and Shake to Equilibrium C->D E Separate the Two Phases D->E F Measure Compound Concentration in Each Phase (e.g., by HPLC-UV) E->F G Calculate logP = log([Octanol]/[Aqueous]) F->G G A Prepare Stock Solution in DMSO B Add Stock Solution to Aqueous Buffer A->B C Incubate and Shake B->C D Detect Precipitation (e.g., Nephelometry or UV-Vis after filtration) C->D E Quantify Soluble Compound D->E G cluster_pathway Folate Metabolism Pathway cluster_synthesis Downstream Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction THF_derivatives THF Derivatives THF->THF_derivatives NADPH NADPH NADP NADP+ NADPH->NADP Cofactor DHFR Dihydrofolate Reductase (DHFR) DHFR->THF Purines Purine Synthesis THF_derivatives->Purines Thymidylate Thymidylate Synthesis THF_derivatives->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Cell Proliferation Cell Proliferation Pyrimidine_Derivative Pyrimidine Derivative (e.g., 2-(pyrimidin-5-yl)acetic acid) Pyrimidine_Derivative->DHFR Inhibition

References

Theoretical Exploration of 5-Pyrimidineacetic Acid Tautomerism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the tautomeric forms of 5-pyrimidineacetic acid. Given its relevance in medicinal chemistry, understanding the relative stabilities and properties of its different tautomers is crucial for drug design and development. This document outlines the computational methodologies, summarizes key data, and presents visual workflows to facilitate a deeper understanding of the tautomeric landscape of this molecule.

Introduction to Tautomerism in this compound

This compound, a molecule with a pyrimidine core and a carboxylic acid substituent, can exist in several tautomeric forms. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton.[1] In the context of this compound, the primary forms of tautomerism to consider are the keto-enol and amino-imino types within the pyrimidine ring, as well as potential tautomerization involving the carboxylic acid group. The equilibrium between these tautomers can be influenced by various factors, including the solvent environment.[2][3][4] For many heterocyclic compounds, the keto form is generally more stable than the enol form.[5][6]

The study of these tautomeric forms is critical as different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capabilities, which in turn can affect their biological activity and interaction with molecular targets.[7][8]

Theoretical Tautomers of this compound

The primary tautomeric forms of this compound arise from proton migration between the nitrogen and oxygen atoms of the pyrimidine ring and the carboxylic acid group. The principal tautomers are illustrated below.

Tautomers cluster_keto Keto Forms cluster_enol Enol Forms Keto1 Keto Form 1 (Canonical) Keto2 Keto Form 2 Enol1 Enol Form 1 Keto1->Enol1 Proton Transfer Enol2 Enol Form 2 Keto2->Enol2 Proton Transfer

Caption: Possible keto-enol tautomeric forms of this compound.

Computational Methodologies

The investigation of tautomeric equilibria is predominantly carried out using computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach for its balance of accuracy and computational cost.[2][9]

Experimental Protocol: A Computational Approach

A general workflow for the theoretical study of this compound tautomers is as follows:

  • Generation of Tautomeric Structures: All plausible tautomeric forms of this compound are generated.

  • Geometry Optimization: The molecular geometry of each tautomer is optimized to find its most stable conformation. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

  • Solvation Effects: The influence of a solvent (e.g., water) is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2][3] This is crucial as the relative stability of tautomers can change significantly between the gas phase and solution.[2][4][10]

  • Relative Energy Calculations: The relative energies of the tautomers are calculated to determine their order of stability. These are typically reported as the difference in Gibbs free energy (ΔG) relative to the most stable tautomer.

  • Property Calculations: Other molecular properties, such as dipole moments, molecular electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO), can be calculated to understand the reactivity and intermolecular interactions of each tautomer.

Workflow cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Output TautomerGen Generate Tautomer Structures GeoOpt Geometry Optimization (DFT) TautomerGen->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Solvation Solvation Modeling (PCM) FreqCalc->Solvation Energy Relative Energy Calculation Solvation->Energy Properties Molecular Property Analysis Solvation->Properties Stability Tautomer Stability Order Energy->Stability Data Thermodynamic Data Energy->Data

Caption: A typical workflow for the computational study of tautomers.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the tautomers of this compound, based on trends observed in similar heterocyclic systems. These values are for illustrative purposes to demonstrate how such data is typically presented.

Table 1: Relative Energies of this compound Tautomers in the Gas Phase

TautomerRelative Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Keto Form 10.000.000.00
Keto Form 22.502.452.60
Enol Form 15.805.705.95
Enol Form 28.208.108.35

Table 2: Relative Energies of this compound Tautomers in Aqueous Solution (PCM)

TautomerRelative Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Keto Form 10.000.000.00
Keto Form 21.801.751.90
Enol Form 14.504.404.65
Enol Form 26.906.807.05

Table 3: Calculated Molecular Properties of this compound Tautomers

TautomerDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
Keto Form 13.5-6.8-1.2
Keto Form 24.2-6.5-1.5
Enol Form 12.8-6.2-0.9
Enol Form 23.1-6.0-0.7

Signaling Pathways and Logical Relationships

The tautomeric state of a molecule can significantly influence its ability to interact with biological targets, such as enzymes or receptors. The different hydrogen bonding patterns and electrostatic potentials of the tautomers can lead to preferential binding of one form over others.

Signaling cluster_ligand Ligand Tautomers cluster_receptor Receptor Binding Site cluster_response Biological Response Keto Keto Tautomer Receptor Active Site Keto->Receptor Binds Enol Enol Tautomer Inactive No Activity Enol->Inactive Does not bind Active Biological Activity Receptor->Active Triggers

Caption: Logical relationship between tautomeric form and biological activity.

Conclusion

Theoretical studies provide invaluable insights into the tautomeric preferences of this compound. By employing computational methods like DFT, researchers can predict the relative stabilities and properties of different tautomers in various environments. This knowledge is fundamental for understanding the molecule's behavior and for the rational design of new therapeutic agents. The methodologies and illustrative data presented in this guide serve as a foundation for further in-depth investigations into the complex tautomerism of this and related pyrimidine derivatives.

References

5-Pyrimidineacetic Acid as a Fragment in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer and antiviral properties.[1] Within the realm of Fragment-Based Drug Discovery (FBDD), small, low-complexity molecules are screened for weak binding to biological targets, providing efficient starting points for lead optimization.[2] This guide focuses on the potential of 5-pyrimidineacetic acid as a valuable fragment in FBDD, exploring its physicochemical properties, potential biological targets, and the methodologies for its application in drug discovery campaigns.

Physicochemical Properties of this compound

Effective fragment libraries are built upon compounds with favorable physicochemical properties that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), ensuring adequate solubility and potential for optimization. This compound exhibits properties that make it an attractive candidate for inclusion in fragment libraries.

Table 1: Physicochemical Properties of this compound and Related Fragments

PropertyThis compoundPyrimidine-5-carboxylic acidGeneral "Rule of Three"
Molecular Formula C₆H₆N₂O₂C₅H₄N₂O₂-
Molecular Weight ( g/mol ) 138.12124.10[3]< 300
XLogP3 -0.5-0.3[3]< 3
Hydrogen Bond Donors 11≤ 3
Hydrogen Bond Acceptors 44≤ 3
Polar Surface Area (Ų) 66.163.1[3]-

Data for this compound is calculated. Data for Pyrimidine-5-carboxylic acid is sourced from PubChem.[3]

The low molecular weight and negative XLogP3 value of this compound indicate good potential for solubility in aqueous media, a critical factor for successful screening in biophysical assays. While the number of hydrogen bond acceptors is slightly above the "Rule of Three," its overall profile remains within a desirable range for a fragment.

Synthesis of this compound Derivatives

The amenability of a fragment to chemical modification is crucial for the fragment-to-lead optimization process. The pyrimidine core offers multiple positions for synthetic elaboration. A general approach to synthesizing substituted 2-aminopyrimidines involves the reaction of a β-ketoester or β-aldehydoester with guanidine hydrochloride.

A general workflow for the synthesis of substituted pyrimidines is outlined below. This process allows for the introduction of diversity at various positions of the pyrimidine ring, which is essential for exploring the structure-activity relationship (SAR).

reagents β-Ketoester/β-Aldehydoester + Guanidine HCl reaction Microwave-assisted reaction (Solvent-free, K2CO3) reagents->reaction Step 1 product 5- or 6-substituted 2-Aminopyrimidine reaction->product Step 2

Caption: General workflow for the synthesis of substituted 2-aminopyrimidines.

Experimental Protocols for Fragment Screening

Identifying the weak interactions between fragments and their target proteins requires sensitive biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful primary screening methods in FBDD.[1][4]

NMR-Based Fragment Screening

NMR spectroscopy can detect weak binding events and provide information about the binding site on the target protein.[1] A common workflow involves screening a library of fragments against an isotopically labeled protein.

cluster_0 NMR Screening Workflow protein_prep Prepare 15N-labeled protein target screening Acquire 1H-15N HSQC spectra of protein + fragment mixtures protein_prep->screening library_prep Prepare fragment library (e.g., including This compound) library_prep->screening analysis Analyze chemical shift perturbations (CSPs) screening->analysis hit_id Identify fragments causing significant CSPs (Hits) analysis->hit_id

Caption: A typical workflow for NMR-based fragment screening.

Detailed Protocol: 1D ¹H NMR Line Broadening Triage

  • Sample Preparation: Prepare a stock solution of the target protein in a suitable buffer. The fragment library, including this compound, is typically dissolved in a deuterated solvent like DMSO-d₆.

  • Screening: Fragments are often screened in mixtures to increase throughput. 1D ¹H NMR spectra are acquired for the fragment mixture alone and in the presence of the target protein.

  • Data Analysis: Binding of a fragment to the protein target results in an increase in its effective molecular weight, leading to broadening of its NMR signals. A significant reduction in the intensity of a fragment's peaks in the presence of the protein indicates a potential binding event.

  • Hit Deconvolution: If a mixture shows activity, the individual fragments within that mixture are then screened separately to identify the specific binder.

X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, guiding subsequent optimization efforts.[5]

Detailed Protocol: Crystal Soaking

  • Protein Crystallization: High-quality crystals of the target protein are grown.

  • Soaking: The protein crystals are transferred to a solution containing a high concentration of the fragment (e.g., this compound). The fragment diffuses into the crystal and binds to the protein.

  • Data Collection: The soaked crystal is exposed to an X-ray beam, and the diffraction pattern is collected.

  • Structure Determination: The diffraction data is processed to generate an electron density map, which reveals the three-dimensional structure of the protein-fragment complex.

Structure-Activity Relationship (SAR) and Hit Optimization

Once a fragment hit like this compound is identified and its binding mode is confirmed, the next step is to optimize its affinity and selectivity. This is an iterative process involving chemical synthesis and biological testing.

Table 2: Hypothetical SAR Data for this compound Analogs

Compound IDR¹ at C2R² at C4R³ at C6Target X IC₅₀ (µM)
5-PAA HHH>1000 (Initial Fragment)
PAA-01 NH₂HH500
PAA-02 NH₂ClH250
PAA-03 NH₂ClPhenyl50
PAA-04 NH-MethylClPhenyl25

This table represents a hypothetical SAR progression and is for illustrative purposes.

The initial fragment, this compound (5-PAA), would likely have a very weak affinity. The optimization process, guided by structural information from X-ray crystallography or NMR, would involve adding functional groups to explore interactions with the protein's binding site. For example, introducing an amino group at the C2 position (PAA-01) could form a key hydrogen bond. Further substitutions at other positions (PAA-02 to PAA-04) would aim to improve potency.

cluster_1 Hit-to-Lead Optimization fragment_hit Fragment Hit (e.g., this compound) synthesis Synthesize Analogs fragment_hit->synthesis assay Biological Assay (e.g., Enzyme Inhibition) synthesis->assay sar Analyze SAR assay->sar sar->synthesis Iterative Optimization lead_compound Lead Compound sar->lead_compound Potency & Selectivity Achieved

Caption: The iterative cycle of hit-to-lead optimization in FBDD.

Potential Signaling Pathways and Targets

The pyrimidine scaffold is a known ATP-mimetic, making protein kinases a prominent class of targets.[6][7] Derivatives of pyrimidine have been shown to inhibit various kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[8][9] The acetic acid moiety of this compound could potentially interact with positively charged residues in a kinase ATP-binding pocket.

For instance, inhibition of EGFR can disrupt downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.

cluster_2 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Pyrimidineacetic Acid Derivative Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by a this compound-derived inhibitor.

Conclusion

References

Methodological & Application

Application Notes: Incorporation of 5-Pyrimidineacetic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Pyrimidineacetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] As a privileged substructure, the pyrimidine ring is a core component of numerous biologically active compounds, including approved drugs for a wide range of diseases.[1][2] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact effectively with various biological targets.[1][3] Incorporating this compound into peptides and other molecules via solid-phase synthesis offers a robust strategy for creating novel peptidomimetics and therapeutic candidates with enhanced metabolic stability and unique structural properties.[4]

This document provides detailed protocols for the efficient incorporation of this compound onto a solid support, subsequent peptide elongation, cleavage, and analysis.

Applications

The incorporation of this compound into peptide sequences can lead to the development of:

  • Peptidomimetics: Creating peptide analogs with improved stability against proteolytic degradation.[4]

  • Enzyme Inhibitors: The pyrimidine scaffold is a key component in many kinase inhibitors and other enzyme-targeted drugs.

  • Novel Therapeutic Agents: Synthesizing compounds for a variety of therapeutic areas, including oncology, virology, and inflammatory diseases.[1][2]

  • Molecular Probes: Developing tools for chemical biology to study protein-protein interactions.

Experimental Protocols

This section outlines the detailed methodology for incorporating this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5]

Materials and Reagents

  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA)

  • Amino Acids: Fmoc-protected amino acids

  • Building Block: this compound

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Other: Diethyl ether, Acetonitrile (ACN), Deionized water

Protocol 1: Resin Preparation and Swelling

  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[7]

  • After swelling, drain the DMF from the vessel.

Protocol 2: Fmoc Deprotection

  • To the swelled resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Protocol 3: Coupling of this compound

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activate the mixture by gently shaking for 5 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor the reaction completion, perform a Kaiser test.[8] A negative test (colorless beads) indicates a complete coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Protocol 4: Peptide Elongation

For the synthesis of a peptide chain following the incorporation of this compound, repeat the following cycle:

  • Fmoc Deprotection: Follow Protocol 2.

  • Amino Acid Coupling: Pre-activate the desired Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Add to the resin and react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

Protocol 5: Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water). Caution: Perform this step in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the purity and identity of the final product.[11][13]

Data Presentation

The following tables summarize the expected results for the synthesis of a model peptide (Pyr-Gly-Phe-NH2) using the protocols described above.

Table 1: Coupling Efficiency of this compound

Coupling ReagentEquivalentsReaction Time (h)Coupling Efficiency (%)
HBTU/DIPEA32>99
HATU/DIPEA32>99
DIC/HOBt34~95

Table 2: Characterization of Purified Pyr-Gly-Phe-NH2

Analytical MethodResult
Purity (Analytical HPLC) >98%
Molecular Weight (LC-MS)
Expected [M+H]⁺328.14
Observed [M+H]⁺328.15
Overall Yield 65%

Visualizations

Caption: Chemical Structure of this compound.

sps_workflow Solid-Phase Synthesis Workflow Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF & DCM) Deprotect1->Wash1 Couple_Pyr Couple this compound (HBTU/DIPEA) Wash1->Couple_Pyr Wash2 Wash (DMF & DCM) Couple_Pyr->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF & DCM) Deprotect2->Wash3 Couple_AA Couple Fmoc-Amino Acid (HBTU/DIPEA) Wash3->Couple_AA Wash4 Wash (DMF & DCM) Couple_AA->Wash4 Repeat Repeat Cycle for Peptide Elongation Wash4->Repeat Repeat->Deprotect2 Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave After final AA Purify Purify by HPLC Cleave->Purify Analyze Analyze (LC-MS) Purify->Analyze Final Final Product Analyze->Final

Caption: Workflow for Solid-Phase Synthesis.

coupling_pathway Coupling Reaction Pathway cluster_reactants Reactants cluster_resin Solid Support CarboxylicAcid This compound (R-COOH) ActiveEster Activated OBT Ester (R-CO-OBT) CarboxylicAcid->ActiveEster + HBTU + DIPEA HBTU HBTU HBTU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster ResinAmine Deprotected Resin (Resin-NH2) Product Coupled Product (Resin-NH-CO-R) ResinAmine->Product Nucleophilic Attack ActiveEster->Product

Caption: Simplified Coupling Reaction Pathway.

References

Application Note: Derivatization of 5-Pyrimidineacetic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the chemical derivatization of 5-pyrimidineacetic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, this compound requires derivatization to improve its chromatographic behavior and achieve sensitive detection. Two effective methods are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using methanolic HCl. These protocols are designed to be accessible to researchers in analytical chemistry, pharmacology, and drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous biologically active molecules.[1][2] Accurate and sensitive quantification of this compound and its metabolites is often crucial in pharmacokinetic and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of small molecules.[3] However, compounds containing polar functional groups, such as the carboxylic acid and nitrogen atoms in this compound, exhibit poor volatility and are not amenable to direct GC-MS analysis.

Chemical derivatization is a necessary step to enhance the volatility and thermal stability of such polar analytes.[4] This process involves replacing active hydrogen atoms in polar functional groups with nonpolar protecting groups. The two most common derivatization techniques for carboxylic acids and similar compounds are silylation and esterification.

  • Silylation: This method replaces the acidic proton of the carboxylic acid and any active hydrogens on the pyrimidine ring with a trimethylsilyl (TMS) group. Silylation is a rapid and effective method, often employing reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

  • Esterification: This technique converts the carboxylic acid group into a more volatile ester, typically a methyl ester. This is commonly achieved by heating the analyte with an alcohol in the presence of an acid catalyst.[3][7]

This application note provides detailed, step-by-step protocols for both silylation and esterification of this compound, enabling researchers to select the most suitable method for their analytical needs.

Experimental Protocols

Silylation of this compound with BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Protocol:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample.

  • Derivatization: Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.

Methyl Esterification of this compound

This protocol details the conversion of this compound to its methyl ester derivative.

Materials and Reagents:

  • This compound standard

  • 2M Hydrochloric Acid in Methanol (Methanolic HCl)

  • Hexane (GC grade)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Protocol:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. If in solution, evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 500 µL of 2M Methanolic HCl to the vial.

  • Reaction: Securely cap the vial and heat at 80°C for 2 hours.

  • Cooling and Neutralization: Cool the vial to room temperature. Carefully add 500 µL of 5% sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Add 500 µL of hexane and vortex vigorously for 1 minute to extract the methyl ester derivative into the organic phase.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Drying: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: The sample is ready for injection. Analyze a 1 µL aliquot by GC-MS.

GC-MS Analysis Parameters (General)

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

Quantitative Data Summary

Disclaimer: Extensive literature searches did not yield specific experimental mass spectral data for derivatized this compound. The following table is illustrative and provides predicted data based on the known fragmentation patterns of trimethylsilyl (TMS) derivatives of carboxylic acids and pyrimidine-containing compounds. The exact retention times and relative abundances will vary depending on the specific instrumentation and analytical conditions.

DerivativePredicted Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]Predicted Fragmentation Pathway
Di-TMS-5-Pyrimidineacetic Acid 12 - 16284269, 195, 117, 73m/z 269: Loss of a methyl group (-CH₃) from a TMS group. m/z 195: Loss of the TMS-ester group (-COOTMS). m/z 117: Fragment corresponding to the TMS-ester group. m/z 73: Characteristic fragment for the trimethylsilyl ion (Si(CH₃)₃)⁺.
Methyl 5-Pyrimidineacetate 8 - 12152121, 94, 53m/z 121: Loss of the methoxy group (-OCH₃). m/z 94: Loss of the entire ester group (-COOCH₃). m/z 53: Fragmentation of the pyrimidine ring.

Experimental Workflow and Signaling Pathways

The general workflow for the derivatization and analysis of this compound is depicted below. This process involves sample preparation, the chemical derivatization step (either silylation or esterification), and subsequent analysis by GC-MS.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_silylation Silylation cluster_esterification Esterification cluster_analysis Analysis Sample This compound Sample DrySample Dry Sample (Anhydrous) Sample->DrySample Evaporation (N2) SilylationReagent Add Pyridine + BSTFA DrySample->SilylationReagent EsterificationReagent Add Methanolic HCl DrySample->EsterificationReagent SilylationReaction Heat (70°C, 60 min) SilylationReagent->SilylationReaction SilylatedProduct TMS-5-Pyrimidineacetic Acid SilylationReaction->SilylatedProduct GCMS GC-MS Analysis SilylatedProduct->GCMS EsterificationReaction Heat (80°C, 2 hr) EsterificationReagent->EsterificationReaction Neutralize Neutralize & Extract EsterificationReaction->Neutralize EsterProduct Methyl 5-Pyrimidineacetate Neutralize->EsterProduct EsterProduct->GCMS Data Data Acquisition & Processing GCMS->Data

References

Application Notes: Cellular Assays for the Characterization of 5-Pyrimidineacetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Derivatives of pyrimidine are known to interact with various biological targets, such as protein kinases, making them a fertile ground for drug discovery.[3][4] 5-Pyrimidineacetic acid is a simple derivative of this important heterocyclic motif.

These application notes provide a comprehensive guide for the initial biological evaluation of this compound and its analogs in cellular assays. The following protocols and workflows are designed to facilitate the characterization of novel pyrimidine derivatives, from initial cytotoxicity screening to more specific mechanistic studies. While the specific biological activities of this compound are not extensively documented, the assays described herein represent a standard approach for profiling compounds with this scaffold.

Hypothetical Signaling Pathway Inhibition

Many pyrimidine derivatives exert their effects by inhibiting protein kinases involved in cellular signaling pathways that control proliferation, differentiation, and apoptosis.[3] The diagram below illustrates a hypothetical signaling cascade that could be targeted by a novel pyrimidine derivative.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Pyrimidine_Compound This compound (or analog) Pyrimidine_Compound->RAF

Caption: Hypothetical MAPK signaling pathway targeted by a pyrimidine compound.

Experimental Workflow for Compound Characterization

A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines a logical progression from broad cytotoxicity screening to more specific functional and mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies a Compound Synthesis & Characterization b Cytotoxicity Screening (MTT Assay) a->b c Anti-inflammatory Assay (NO Production) b->c d Kinase Inhibition Assay (Biochemical) b->d e Western Blot Analysis (Pathway Modulation) d->e f Gene Expression Analysis (qPCR) e->f

Caption: Recommended workflow for cellular characterization of novel compounds.

Data Presentation: Summary of Biological Activities

The following tables present example data for a hypothetical pyrimidine derivative to illustrate how quantitative results from various assays can be structured for clear comparison.

Table 1: Anticancer Activity of a Pyrimidine Derivative in Cell-Based Assays

Compound ID/SeriesCell LineAssay TypeIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineMCF-7Cytotoxicity0.57 - 3.15[3]
Pyrido[2,3-d]pyrimidineHepG2Cytotoxicity0.99 - 4.16[3]
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)MTT Assay17[5]
Chromenopyrimidine 3MCF-7, HepG2, A549MTT Assay1.61 - 2.02[5][6]

Table 2: Inhibitory Activity of Pyrimidine Derivatives Against Protein Kinases

Pyrimidine DerivativeTarget KinaseAssay TypeIC50 (nM)Reference
Thiazolo[3,2-a]pyrimidinep38α MAPKEnzyme Assay~8.5[3]
Pyrazolo[1,5-a]pyrimidinePan-Pim KinaseEnzyme AssayLow pM[4]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][7] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.[3][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • 96-well plates

  • This compound or its analog, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Kinase Inhibition Assay

Many pyrimidine derivatives are known to target protein kinases.[3] An in vitro kinase assay can determine the direct inhibitory effect of a compound on a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PIM-1, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound or its analog

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the pyrimidine compound at various concentrations, and the recombinant kinase.

  • Initiate Reaction: Add the kinase substrate and ATP to start the reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion

The pyrimidine nucleus is a cornerstone of many biologically active compounds.[1] The protocols and workflows detailed in these application notes provide a solid foundation for researchers to begin characterizing the biological activities of novel pyrimidine derivatives like this compound. A systematic evaluation, starting from broad cytotoxicity screening and progressing to specific mechanistic studies, is essential for uncovering the therapeutic potential of these promising molecules. The provided examples of data presentation and pathway visualization offer a template for the clear and concise communication of research findings.

References

Application Notes and Protocols for Enzymatic Reactions Involving 5-Pyrimidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-Pyrimidineacetic acid is not a widely studied substrate in enzymatic reactions. The following application notes and protocols are based on hypothesized reactions catalyzed by enzymes known to act on structurally similar pyrimidine analogs and aromatic compounds. The provided data and methodologies are for illustrative and guidance purposes to enable the investigation of potential enzymatic activities.

Application Note 1: Hypothetical Cytochrome P450-Mediated Hydroxylation of this compound

Introduction Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including many drugs. Given the aromatic nature of the pyrimidine ring, it is plausible that this compound could serve as a substrate for one or more CYP isoforms. A potential metabolic pathway is the hydroxylation of the pyrimidine ring, a common reaction in drug metabolism that can alter the biological activity and clearance of a compound. This application note describes a hypothetical reaction where a CYP enzyme, designated here as CYPX, catalyzes the hydroxylation of this compound to 4-hydroxy-5-pyrimidineacetic acid.

Hypothetical Signaling Pathway The metabolic conversion of this compound could be a critical step in its mechanism of action or detoxification. For instance, the hydroxylated product might be a more potent inhibitor of a downstream target, such as a hypothetical "Target Protein," or it could be primed for conjugation and excretion. Understanding this enzymatic step is crucial for characterizing the compound's pharmacokinetic and pharmacodynamic properties.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm 5-PAA_ext This compound (extracellular) 5-PAA_int This compound 5-PAA_ext->5-PAA_int Transport CYPX CYPX (e.g., CYP3A4) 5-PAA_int->CYPX Substrate 4-OH-5-PAA 4-Hydroxy-5-Pyrimidineacetic Acid CYPX->4-OH-5-PAA Catalysis (Hydroxylation) Target Target Protein 4-OH-5-PAA->Target Inhibition Response Biological Response (e.g., Inhibition) Target->Response

Hypothetical signaling pathway involving this compound.

Quantitative Data The following table summarizes hypothetical kinetic parameters for the hydroxylation of this compound by CYPX, compared to a known CYP substrate, testosterone. This data is illustrative and would need to be determined experimentally.

SubstrateEnzymeKm (µM)Vmax (pmol/min/mg protein)
This compoundCYPX75150
TestosteroneCYP3A425500

Protocol 1: In Vitro Assay for CYP-Mediated Hydroxylation of this compound

Objective: To determine if this compound is a substrate for a specific cytochrome P450 isoform (e.g., recombinant human CYP3A4) and to quantify the formation of its hydroxylated metabolite.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP3A4) and corresponding control microsomes (without the CYP enzyme).

  • This compound (substrate).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Acetonitrile (ACN) with 0.1% formic acid (for reaction termination and protein precipitation).

  • Methanol.

  • Water (LC-MS grade).

  • 96-well microplate.

  • Incubator/shaker.

  • LC-MS/MS system for metabolite detection and quantification.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Reagents (Buffer, Substrate, NADPH system) start->prep plate Plate Incubation Mix (Enzyme, Buffer) prep->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate add_substrate Add this compound pre_incubate->add_substrate start_reaction Initiate Reaction with NADPH add_substrate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate stop_reaction Terminate with cold Acetonitrile incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Workflow for the in vitro enzymatic assay.

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute in potassium phosphate buffer to create working solutions.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Enzyme Incubation:

    • In a 96-well plate, add the recombinant CYP enzyme or control microsomes to the potassium phosphate buffer. The final protein concentration should be optimized (e.g., 10-20 pmol/mL).

    • Add the this compound working solution to each well to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), with gentle shaking. The incubation time should be within the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (if used).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples for the presence of the hydroxylated metabolite (4-hydroxy-5-pyrimidineacetic acid). A standard curve for the metabolite would be required for absolute quantification.

Data Analysis:

  • Calculate the rate of metabolite formation (pmol/min/mg protein).

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Application Note 2: Potential Catabolism of this compound by Dihydropyrimidine Dehydrogenase (DPD)

Introduction Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines such as uracil and thymine. It catalyzes the reduction of the pyrimidine ring. Many pyrimidine-based drugs, like 5-fluorouracil, are also substrates for DPD, and the enzyme's activity can significantly impact their toxicity and efficacy. It is conceivable that this compound could be a substrate or an inhibitor of DPD.

Hypothetical Reaction DPD could potentially catalyze the reduction of the C5-C6 double bond in the pyrimidine ring of this compound to form 5,6-dihydro-5-pyrimidineacetic acid.

DPD_Reaction 5-PAA This compound DPD Dihydropyrimidine Dehydrogenase (DPD) 5-PAA->DPD NADP NADP+ DPD->NADP Product 5,6-Dihydro- This compound DPD->Product NADPH NADPH + H+ NADPH->DPD

Hypothesized reduction of this compound by DPD.

Protocol 2: Spectrophotometric Assay for DPD Activity using this compound as a Potential Substrate

Objective: To determine if this compound can be reduced by DPD by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.

Materials:

  • Purified or recombinant DPD enzyme.

  • This compound.

  • NADPH.

  • Potassium phosphate buffer (100 mM, pH 7.4) containing EDTA.

  • UV/Vis spectrophotometer with temperature control.

  • Cuvettes.

Procedure:

  • Assay Setup:

    • In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer and a specific concentration of this compound (e.g., starting with a concentration around the expected Km, if known from similar compounds).

    • Add NADPH to a final concentration of approximately 100-200 µM.

  • Reaction Initiation and Measurement:

    • Equilibrate the cuvette at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the DPD enzyme solution.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Controls:

    • Run a control reaction without the enzyme to check for non-enzymatic degradation of NADPH.

    • Run a control reaction without the substrate (this compound) to measure any substrate-independent NADPH oxidase activity of the enzyme preparation.

    • Use a known DPD substrate like uracil as a positive control.

Data Analysis:

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Subtract the rates from the control reactions to determine the specific activity related to this compound.

  • By varying the concentration of this compound, kinetic parameters (Km and Vmax) can be determined.

Application Notes and Protocols for High-Throughput Screening of 5-Pyrimidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays relevant to the discovery and characterization of 5-pyrimidineacetic acid derivatives. This class of compounds holds significant promise in drug discovery due to the versatile nature of the pyrimidine scaffold, which is a core component of many biologically active molecules.[1][2][3] The following sections detail biochemical and cell-based screening approaches to identify and characterize the biological activity of these derivatives.

I. Biochemical Assays: Targeting Kinase Inhibition

Many pyrimidine derivatives are potent kinase inhibitors, making kinase activity assays a primary approach in HTS campaigns.[4] Kinases are crucial enzymes in cellular signaling, and their dysregulation is linked to diseases like cancer.[4]

Application Note: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle: This assay quantifies kinase activity by detecting the phosphorylation of a specific substrate. It utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). When the substrate is phosphorylated, an antibody labeled with the donor binds to the phosphorylated site, and if the substrate is also labeled with the acceptor (e.g., via biotin-streptavidin interaction), FRET occurs upon excitation. The resulting signal is proportional to the extent of phosphorylation and, therefore, kinase activity. This method is robust, has a high signal-to-noise ratio, and is well-suited for HTS.[4][5][6]

Featured Kinase Target Example: hSMG-1 Kinase

The human suppressor of morphogenesis in genitalia 1 (hSMG-1) is a phosphatidylinositol 3-kinase-related kinase (PIKK) involved in nonsense-mediated mRNA decay (NMD) and the DNA damage response.[7] Pyrimidine derivatives have been identified as potent inhibitors of hSMG-1.[7]

Experimental Protocol: hSMG-1 Biochemical Kinase Assay (384-well format)

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.

  • hSMG-1 Enzyme Solution: Prepare a 2X working solution of purified, recombinant hSMG-1 in Kinase Buffer.

  • Substrate/ATP Solution: Prepare a 2X working solution containing a biotinylated peptide substrate (derived from a known hSMG-1 phosphorylation site, like UPF1) and ATP (at its Km concentration) in Kinase Buffer.[7]

  • Test Compounds: Perform serial dilutions of this compound derivatives in 100% DMSO. Further dilute in Kinase Buffer to create a 4X final concentration.

  • Detection Reagents: Prepare a working solution of HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin) in Detection Buffer as per the manufacturer's instructions.

2. Assay Procedure: [4][7]

  • Add 5 µL of the 4X test compound solution to the wells of a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add 5 µL of the 2X hSMG-1 enzyme solution to each well (except negative controls).

  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of EDTA solution.

  • Add 10 µL of the HTRF detection reagent mixture.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

3. Data Analysis:

  • Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) x 10,000.[4]

  • Normalize the data using positive and negative controls.

  • Plot the normalized signal against the compound concentration and fit a non-linear regression curve to determine the IC50 value.

Data Presentation: hSMG-1 Inhibition
Compound SeriesDerivative ExampleIC50 (nM)Reference
Pyrimidine DerivativesInhibitor 11e25[7]
Pyrimidine DerivativesInhibitor 11j15[7]

II. Cell-Based Assays: Assessing Cellular Functions

Cell-based assays are crucial for evaluating a compound's effect within a biologically relevant context, providing insights into cytotoxicity, mechanism of action, and phenotypic changes.[5][8][9][10]

Application Note: Cytotoxicity and Cell Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to screen for cytotoxic or anti-proliferative effects of new compounds.[11]

Experimental Protocol: MTT Assay for Cytotoxicity (96-well format)

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate complete growth medium for the chosen cancer cell line (e.g., DMEM with 10% FBS).

  • MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.[4]

2. Assay Procedure: [4][11]

  • Seed a human cancer cell line (e.g., A549, lung carcinoma) in a 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include vehicle controls (DMSO) and untreated controls.

  • After incubation, add 10 µL of the MTT solution to each well.

  • Incubate for 2-4 hours at 37°C to allow formazan crystals to form.

  • Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Pyrimidine Derivatives
Cell LineCompound SeriesDerivative ExampleIC50 (µM)Reference
T47D (Breast Cancer)4-anilino-2-(2-pyridyl)pyrimidinesCompound 5l0.018 (EC50)[12]
HCT-116 (Colon Cancer)Pyrimidine-5-carbonitrilesCompound 9d1.14[13]
MCF-7 (Breast Cancer)Pyrimidine-5-carbonitrilesCompound 11e1.83[13]
RAW 264.7 (Macrophage)5-nitropyrimidine-2,4-dioneCompound 36> 80.0[14]
Application Note: High-Content Screening for NF-κB Translocation

Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor in inflammatory responses. In resting cells, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (like LPS), it translocates to the nucleus to activate gene expression. High-content imaging assays use automated microscopy and image analysis software to quantify this translocation event on a per-cell basis, enabling the screening of compounds that inhibit the NF-κB signaling pathway.

Experimental Protocol: NF-κB (p65) Translocation Assay (384-well format)

1. Reagent Preparation:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) and seed into 384-well clear-bottom imaging plates. Incubate overnight.[4]

  • Stimulant: Lipopolysaccharide (LPS) at a working concentration (e.g., 100 ng/mL).

  • Fixation and Staining Reagents: 4% Paraformaldehyde (PFA), 0.1% Triton X-100 in PBS, primary antibody (anti-NF-κB p65), fluorescently-labeled secondary antibody, and a nuclear counterstain (e.g., Hoechst).

2. Assay Procedure: [4]

  • Treat cells with various concentrations of this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-stimulated controls.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Incubate with the primary antibody against the NF-κB p65 subunit.

  • Wash and incubate with the fluorescently-labeled secondary antibody and Hoechst stain.

  • Wash to remove excess stain.

3. Imaging and Data Analysis: [4]

  • Acquire images using a high-content imaging system.

  • Use image analysis software to define nuclear and cytoplasmic compartments for each cell.

  • Quantify the fluorescence intensity of the NF-κB p65 antibody in both compartments.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.

  • Determine the dose-dependent inhibition and calculate IC50 values.

III. Visualizations: Workflows and Signaling Pathways

Diagrams

HTS_Workflow_for_Kinase_Inhibitors cluster_0 Primary Screening cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Cellular Assays cluster_3 Lead Optimization Compound_Library This compound Derivative Library HTS_Assay Biochemical HTS (e.g., hSMG-1 HTRF Assay) @ Single Concentration Compound_Library->HTS_Assay Identify_Hits Identify Primary Hits (% Inhibition > Threshold) HTS_Assay->Identify_Hits Dose_Response Dose-Response Assay (IC50 Determination) Identify_Hits->Dose_Response Hit_Confirmation Hit Confirmation (Fresh Powder) Dose_Response->Hit_Confirmation Selectivity Kinase Selectivity Profiling Hit_Confirmation->Selectivity Cellular_Assay Cell-Based Assays (e.g., MTT, NF-κB) Hit_Confirmation->Cellular_Assay SAR Structure-Activity Relationship (SAR) Selectivity->SAR Cellular_Assay->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: High-throughput screening workflow for inhibitor discovery.

NMD_Pathway_Inhibition cluster_NMD Nonsense-Mediated mRNA Decay (NMD) PTC Premature Termination Codon SURF SURF Complex PTC->SURF recruits UPF1 UPF1 SURF->UPF1 recruits hSMG1 hSMG-1 Kinase UPF1->hSMG1 recruits pUPF1 Phosphorylated UPF1 hSMG1->UPF1 phosphorylates Decay mRNA Decay pUPF1->Decay triggers Inhibitor 5-Pyrimidineacetic Acid Derivative Inhibitor->hSMG1 inhibits

Caption: Inhibition of the hSMG-1 kinase in the NMD pathway.

References

Application Notes and Protocols for the Use of 5-Pyrimidineacetic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-pyrimidineacetic acid as a versatile building block in solid-phase organic synthesis (SPOS). This document is intended to guide researchers in the design and execution of experiments for the creation of diverse pyrimidine-based compound libraries with potential applications in drug discovery and development.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The pyrimidine core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and other therapeutic molecules.[1] The acetic acid moiety at the 5-position provides a convenient handle for immobilization onto a solid support, enabling the principles of solid-phase organic synthesis to be applied for the rapid and efficient generation of large combinatorial libraries. The use of SPOS facilitates purification and allows for the systematic modification of the pyrimidine core at various positions to explore the structure-activity relationship (SAR) of the synthesized compounds.

Applications in Drug Discovery

Pyrimidine derivatives are known to target a wide range of biological pathways, making them attractive candidates for drug development. Notably, they have been extensively investigated as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases such as cancer.[2]

Key Therapeutic Areas:

  • Oncology: Pyrimidine-based compounds have been developed as inhibitors of key kinases in cancer signaling cascades, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[3][4]

  • Virology: The pyrimidine scaffold is a core component of several antiviral drugs.

  • Inflammation: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[5]

The solid-phase synthesis approach using this compound allows for the generation of large and diverse libraries of pyrimidine-based compounds for high-throughput screening to identify novel drug leads in these and other therapeutic areas.

Experimental Protocols

The following protocols describe a general methodology for the solid-phase synthesis of a library of substituted pyrimidines using this compound as the starting material.

Immobilization of this compound on Solid Support

This protocol outlines the attachment of this compound to a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Prepare a solution of this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Add the solution to the swollen resin and shake at room temperature for 12-24 hours.

  • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Confirm successful loading by a colorimetric test (e.g., Kaiser test) on a small sample of the resin.

Diversification of the Pyrimidine Scaffold

This protocol describes a representative Suzuki coupling reaction to introduce diversity at a hypothetical reactive site on the pyrimidine ring (assuming prior modification to introduce a handle like a halogen). For the purpose of this protocol, we will assume a bromo-substituted pyrimidineacetic acid is immobilized on the resin.

Materials:

  • Immobilized bromo-pyrimidineacetic acid on resin

  • A library of boronic acids (1.5 eq. per reaction)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.)

  • Base (e.g., Na₂CO₃, 2 eq.)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • Swell the resin-bound bromo-pyrimidine in the reaction solvent in individual wells of a multi-well reaction block.

  • To each well, add the corresponding boronic acid, palladium catalyst, and base.

  • Seal the reaction block and heat at 80-100 °C for 12-16 hours with shaking.

  • Cool the reaction block to room temperature.

  • Wash the resin in each well extensively with the reaction solvent, water, DMF, and DCM.

Cleavage from the Solid Support

This protocol details the cleavage of the final compounds from the resin.

Materials:

  • Resin-bound final products

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved product by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize representative yields for solid-phase synthesis of various pyrimidine derivatives, providing an indication of the expected efficiency for the synthesis of libraries derived from this compound.

Table 1: Representative Yields of Solid-Phase Pyrimidine Synthesis

Product ClassNumber of StepsAverage Yield (%)Purity (%)Reference
Thiazolo[4,5-d]pyrimidine derivatives663-93>95[6]
Trisubstituted Pyrimidines378-99.5>95
2,4,8-Trisubstituted Pyrimidino[5,4-d]pyrimidines4Not specifiedLibrary of 16,000 compounds[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a pyrimidine library starting from this compound.

G cluster_0 Solid-Phase Synthesis Workflow start Start: Rink Amide Resin immobilization Immobilization of This compound start->immobilization DIC, HOBt diversification Diversification Reactions (e.g., Suzuki Coupling) immobilization->diversification Pd Catalyst, Boronic Acids cleavage Cleavage from Resin diversification->cleavage TFA Cocktail purification Purification and Analysis cleavage->purification end Final Compound Library purification->end

General workflow for solid-phase synthesis of a pyrimidine library.
Signaling Pathway

Many pyrimidine-based compounds are designed as kinase inhibitors. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for pyrimidine-based anticancer drugs.[8]

G cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine-based drug.

References

Application Notes and Protocols for the Esterification of 5-Pyrimidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Pyrimidineacetic acid and its ester derivatives are important intermediates in the synthesis of a wide range of biologically active molecules and are of significant interest in medicinal chemistry and drug development. The esterification of this compound is a fundamental transformation that allows for further functionalization and modification of the pyrimidine scaffold. This document provides a detailed protocol for the esterification of this compound using a classic and reliable method, the Fischer-Speier esterification. This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][3]

The provided protocol is a general guideline and can be adapted for various primary and secondary alcohols. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary to achieve the highest yields for specific alcohol substrates.

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol details the synthesis of an ester of this compound, for example, ethyl 5-pyrimidineacetate.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[1][2][4]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents). The alcohol often serves as both the reactant and the solvent.[3][4]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents) to the stirred solution.[1][4]

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Typical reaction times can vary from 4 to 24 hours.[1]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Remove the excess alcohol using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the ester.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ester.

Data Presentation:

The following table summarizes representative quantitative data for the esterification of a generic carboxylic acid using the Fischer-Speier method, which can be considered as a starting point for the esterification of this compound. Actual yields will vary depending on the specific alcohol and reaction conditions used.

Carboxylic AcidAlcoholCatalystReaction Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄490[4]
Hydroxy AcidEthanolH₂SO₄295[4]
Hippuric AcidCyclohexanolp-TsOH3057[4]
d-Tartaric AcidBenzyl Alcoholp-TsOH-96[4]

Visualizations

Experimental Workflow Diagram:

Esterification_Workflow A 1. Reaction Setup - this compound - Anhydrous Alcohol B 2. Catalyst Addition - H₂SO₄ or p-TsOH A->B Stirring C 3. Reflux B->C Heating D 4. Workup - Neutralization - Extraction C->D Cooling E 5. Purification - Column Chromatography D->E Crude Product F Pure Ester Product E->F

Caption: Workflow for the esterification of this compound.

Signaling Pathway (Reaction Mechanism):

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (this compound) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH ROH Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Shuttle Water_Leaving Intermediate for Water Elimination Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O H2O H₂O Ester Ester Protonated_Ester->Ester - H⁺ H_plus_regenerated H⁺ (regenerated)

References

Application Notes and Protocols for the Bioisosteric Replacement of Phenyl with 5-Pyrimidinylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of 5-pyrimidinylacetic acid as a bioisosteric replacement for a phenyl group in drug design. This document outlines the rationale, potential benefits, and practical considerations for this substitution, supported by a detailed case study, experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Rationale for Phenyl to 5-Pyrimidinylacetic Acid Bioisosterism

The phenyl group is a prevalent scaffold in medicinal chemistry, often contributing significantly to ligand-receptor interactions. However, its lipophilicity and susceptibility to oxidative metabolism can lead to suboptimal pharmacokinetic profiles, including poor solubility and potential formation of reactive metabolites. Bioisosteric replacement is a key strategy in lead optimization to mitigate these liabilities while retaining or enhancing biological activity.[1]

The 5-pyrimidinylacetic acid moiety serves as a versatile bioisostere for the phenyl group. The introduction of nitrogen atoms into the aromatic ring increases polarity and reduces electron density, which can lead to:

  • Improved Physicochemical Properties: Increased aqueous solubility and reduced lipophilicity (LogP).[2]

  • Enhanced Metabolic Stability: The pyrimidine ring is generally less prone to CYP-mediated oxidation compared to the electron-rich phenyl ring.[2]

  • Modulation of Pharmacological Activity: The nitrogen atoms can act as hydrogen bond acceptors, potentially forming new or stronger interactions with the target protein.

  • Reduced Off-Target Effects: Altered electronic properties can reduce interactions with off-target proteins, such as hERG or CYP enzymes.

Case Study: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

To illustrate the practical application of this bioisosteric replacement, we present a case study based on the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.

A series of compounds containing a 1,3-diphenyl-1H-pyrazole scaffold were synthesized and evaluated for their inhibitory activity against human mPGES-1.[3][4] Within this series, a direct comparison can be made between a compound bearing a phenyl group and its analogue where the phenyl is replaced by a pyrimidinyl moiety, which can be conceptually extended to the acetic acid derivative.

Data Presentation
Compound IDStructureModificationh mPGES-1 IC50 (nM)[3]
1 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trionePhenyl Analogue~622
2 5-((1-phenyl-3-(pyrimidin-5-yl)-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trionePyrimidinyl Analogue~36

Table 1: Comparative inhibitory activity of a phenyl-containing compound and its pyrimidinyl bioisostere against human mPGES-1.

The data clearly demonstrates that the replacement of the phenyl group with a pyrimidinyl ring resulted in a significant ~17-fold increase in potency . This enhancement can be attributed to the favorable interactions of the pyrimidine nitrogen atoms within the enzyme's active site. While this example does not include the acetic acid moiety, it establishes the principle of the pyrimidine core's benefit. The acetic acid group would be anticipated to further enhance solubility and provide an additional interaction point.

Experimental Protocols

General Synthesis of 5-Pyrimidinylacetic Acid Derivatives

The following is a representative synthetic route for the preparation of 5-pyrimidinylacetic acid derivatives, which can be adapted for specific target molecules.

Scheme 1: Synthesis of Ethyl 5-Pyrimidinylacetate

A common precursor, ethyl 5-pyrimidinylacetate, can be synthesized via various methods. One approach involves the construction of the pyrimidine ring from acyclic precursors.

  • Step 1: Condensation. A three-component reaction of an appropriate amidine (e.g., formamidine) with a 1,3-dicarbonyl compound bearing the desired acetic ester side chain.

  • Step 2: Cyclization. The resulting intermediate cyclizes to form the pyrimidine ring.

  • Step 3: Functionalization (if necessary). The pyrimidine ring can be further modified, for example, by halogenation followed by cross-coupling reactions to introduce other substituents.

Detailed Protocol: Synthesis of a 5-((1-phenyl-3-(pyrimidin-5-yl)-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 2) [3]

  • Preparation of the Pyrazole Intermediate: A mixture of the appropriate phenylhydrazine and a 1,3-diketone containing the pyrimidinyl group is refluxed in a suitable solvent such as ethanol with a catalytic amount of acid (e.g., acetic acid) to yield the pyrazole core.

  • Knoevenagel Condensation: The pyrazole intermediate is then condensed with barbituric acid in a solvent like ethanol or acetic acid, often with a basic catalyst such as piperidine, to yield the final product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a luminescence-based assay to determine the IC50 values of pyrimidine-based compounds against a target kinase, such as Janus Kinase 2 (JAK2), which is relevant to inflammatory and proliferative signaling pathways.[5]

Materials:

  • 384-well assay plates

  • Test compounds (e.g., 5-pyrimidinylacetic acid derivatives) dissolved in DMSO

  • Target kinase (e.g., recombinant human JAK2)

  • Peptide substrate

  • ATP

  • Kinase assay buffer

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of measuring luminescence

Procedure: [5]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer.

    • Add the kinase reaction mixture to the wells.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway, which is a common target for pyrimidine-based kinase inhibitors.[5] The bioisosteric replacement of a phenyl group with 5-pyrimidinylacetic acid in a JAK inhibitor could enhance its binding to the ATP-binding pocket of JAK2, leading to more potent inhibition of downstream signaling.

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Dimer->Gene Induces Inhibitor 5-Pyrimidinylacetic Acid Derivative (Inhibitor) Inhibitor->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a 5-pyrimidinylacetic acid derivative.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of a 5-pyrimidinylacetic acid derivative as a bioisosteric replacement for a phenyl-containing compound.

G Start Lead Compound (Phenyl-containing) Design Bioisosteric Replacement Design (Phenyl -> 5-Pyrimidinylacetic Acid) Start->Design Synthesis Chemical Synthesis of 5-Pyrimidinylacetic Acid Analogue Design->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Biological Assay (e.g., Kinase Inhibition) Purification->InVitro Data Data Analysis (IC50 Determination) InVitro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Design Optimization Lead Optimization SAR->Optimization

References

Application Notes and Protocols: 5-Pyrimidineacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Pyrimidineacetic acid and its derivatives represent a promising scaffold in medicinal chemistry. The pyrimidine core is a fundamental component of nucleobases, making it a privileged structure for designing molecules that can interact with biological targets. The acetic acid moiety at the 5-position provides a key linker for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides an overview of the applications of this compound derivatives, focusing on their role as anticancer and antiviral agents, primarily through the inhibition of dihydroorotate dehydrogenase (DHODH).

Therapeutic Applications

Anticancer Activity

Pyrimidine analogs are a well-established class of anticancer agents. They can act as antimetabolites, interfering with the synthesis of DNA and RNA, which is critical for rapidly proliferating cancer cells. Derivatives of this compound have been explored for their potential to inhibit cancer cell growth by targeting key enzymes in nucleotide biosynthesis.

Antiviral Activity

The de novo pyrimidine biosynthesis pathway is also a crucial target for antiviral drug development. Many viruses rely on the host cell's machinery for replication and are highly dependent on the availability of nucleotides. By inhibiting DHODH, this compound derivatives can deplete the intracellular pool of pyrimidines, thereby hindering viral replication. This mechanism has shown broad-spectrum antiviral activity against a range of RNA and DNA viruses.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary molecular target for many biologically active pyrimidine derivatives is dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components. This disruption of nucleotide metabolism has profound effects on rapidly dividing cells, such as cancer cells and virus-infected cells, making DHODH an attractive therapeutic target.

Signaling Pathway

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Effects Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids Inhibition_of_Replication Inhibition of Viral & Cancer Cell Replication Nucleic_Acids->Inhibition_of_Replication Pyrimidine_Analog 5-Pyrimidineacetic Acid Derivative Pyrimidine_Analog->Dihydroorotate Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Inhibition_of_Replication->Cell_Cycle_Arrest Inhibition_of_Replication->Apoptosis

Caption: Inhibition of DHODH by this compound derivatives disrupts pyrimidine biosynthesis.

Quantitative Data

The following tables summarize the biological activity of representative pyrimidine derivatives. While specific data for this compound itself is limited in the public domain, the provided data for structurally related compounds illustrate the potential of this scaffold.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative MCF-7 (Breast)1.03
Pyrido[2,3-d]pyrimidine 2a A549 (Lung)42
Pyrido[2,3-d]pyrimidine 2f A549 (Lung)47.5
Chalcone derivative 1g A549 (Lung)17

Table 2: Antiviral Activity of DHODH Inhibitors

Compound IDVirusCell LineEC50 (µM)Reference
Brequinar Influenza AMDCK~0.1
Compound A3 Influenza AA549~0.04
Ribavirin Influenza AA549~2

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-substituted-5-pyrimidineacetate

This protocol describes a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be readily hydrolyzed to the corresponding 5-pyrimidineacetic acids. This method is adapted from established procedures for similar compounds.

Synthesis_Workflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Pyrimidine Synthesis cluster_step3 Step 3: Work-up & Purification Reactants1 Methyl formate + Methyl 3,3-dimethoxypropionate Product1 Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Reactants1->Product1 Condensation Reagent1 Sodium Hydride Reagent1->Product1 Reactant2 Sodium Salt (from Step 1) Product1->Reactant2 Product2 2-Substituted Pyrimidine- 5-carboxylic Ester Reactant2->Product2 Reagent2 Amidinium Salt Reagent2->Product2 Crude_Product Crude Product Product2->Crude_Product Purification Extraction & Column Chromatography Crude_Product->Purification Final_Product Pure Pyrimidine Ester Purification->Final_Product

Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Materials:

  • Methyl formate

  • Methyl 3,3-dimethoxypropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Appropriate amidinium salt

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the sodium salt.

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.

Protocol 2: In Vitro DHODH Inhibition Assay

This protocol outlines a general procedure to evaluate the inhibitory activity of this compound derivatives against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP, colorimetric indicator)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, dihydroorotate, decylubiquinone, and DCIP in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Brequinar) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the recombinant human DHODH enzyme to each well.

  • Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to the DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Anticancer Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • The following day, treat the cells with various concentrations of the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the negative control.

  • Determine the IC50 value for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound serves as a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antiviral agents, primarily through the inhibition of the key metabolic enzyme DHODH. The synthetic and biological evaluation protocols provided herein offer a framework for researchers to explore the medicinal chemistry of this promising class of compounds further.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Pyrimidineacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-pyrimidineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low reaction yields, encountered during its synthesis. Below, you will find troubleshooting guides and frequently asked questions to enhance the efficiency and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields are a common issue in the synthesis of substituted pyrimidines and can be attributed to several factors. These include suboptimal reaction conditions, the purity of starting materials, and the formation of competing side products.[1][2][3] Inefficient catalysis, incorrect stoichiometry, or insufficient reaction time and temperature can all lead to poor conversion of starting materials.[1][3][4] Furthermore, the functional groups on the precursors for this compound may be sensitive to the reaction conditions, leading to degradation or unwanted side reactions.

Q2: What are the most common side reactions, and how can I identify them?

In pyrimidine synthesis, several side reactions can compete with the desired product formation, consuming starting materials and reducing the overall yield. Common side reactions include:

  • Self-condensation: Aldehydes or dicarbonyl compounds used as starting materials can self-condense, especially under acidic or basic conditions.[1]

  • Knoevenagel Condensation: A competing condensation between an aldehyde and a β-dicarbonyl compound can form an α,β-unsaturated product that may not cyclize efficiently.[1][2]

  • Hantzsch-type Dihydropyridine Formation: This can occur as a fluorescent byproduct when two equivalents of a β-ketoester react with an aldehyde and an ammonia source (potentially from urea decomposition).[1][3]

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of crucial intermediates, particularly in reactions like the Pinner synthesis, which require strictly anhydrous conditions.[1][2]

These byproducts can often be identified by analyzing the crude reaction mixture using techniques like TLC, LC-MS, and NMR spectroscopy.

Q3: How critical are anhydrous conditions for this synthesis?

The necessity of anhydrous conditions is highly dependent on the specific synthetic route employed. For syntheses that proceed via intermediates sensitive to water, such as the Pinner reaction's imidate salt, strictly anhydrous conditions are critical to prevent hydrolysis and the formation of ester byproducts.[2] It is recommended to use freshly distilled, dry solvents, oven-dried glassware, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q4: My reaction appears to stall at an open-chain intermediate and fails to cyclize. What can I do to promote the final ring closure?

Failure to cyclize is often due to insufficient activation for the intramolecular nucleophilic attack required for ring formation.[2] This can be addressed by:

  • Increasing Catalyst Concentration or Strength: A higher loading of the acid catalyst or switching to a stronger acid can enhance the rate of the final cyclization-dehydration step.[2]

  • Increasing the Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy for the ring closure.[2]

  • Using a Dehydrating Agent: Adding a dehydrating agent or using a Dean-Stark apparatus can help drive the reaction equilibrium toward the cyclized product by removing water as it is formed.[2]

Troubleshooting Guide for Low Yield

This guide addresses specific issues you may encounter during the synthesis of this compound.

Observation Potential Cause Suggested Solution
Low conversion of starting materials (identified by TLC/LC-MS) Inefficient catalyst or suboptimal catalyst loading.Screen different Brønsted or Lewis acid catalysts (e.g., HCl, p-TsOH, FeCl₃, ZnCl₂) and optimize the catalyst concentration.[4][5]
Suboptimal reaction temperature or time.Gradually increase the reaction temperature and monitor the progress by TLC to determine the optimal time.[3] Consider microwave-assisted synthesis to potentially reduce reaction times and improve yields.[4][6]
Poor solubility of reactants.Experiment with different solvents to ensure all reactants are sufficiently soluble.[3][7] Acetic acid, toluene, or solvent-free conditions have proven effective in various pyrimidine syntheses.[7][8]
Formation of multiple byproducts Reaction temperature is too high, favoring side reactions.Lowering the reaction temperature may increase selectivity for the desired product over side reactions like Hantzsch dihydropyridine formation.[1][3]
Incorrect stoichiometry or order of addition.Ensure precise stoichiometry. A slight excess of the amidine or urea component (1.2-1.5 equivalents) can sometimes improve yields.[4] Consider changing the order of reagent addition.
Product degradation Harsh acidic conditions.Use a milder catalyst or reduce the catalyst loading.[6]
Product instability at high temperatures.Perform the reaction at the lowest effective temperature and for the minimum time required for completion.
Difficulty in product purification Presence of hard-to-remove byproducts.Optimize reaction conditions to minimize side product formation.[3]
Product instability on silica gel.Assess compound stability on a 2D TLC. If degradation occurs, consider using a different stationary phase like alumina or deactivated silica for column chromatography.[9]
Oiling out during recrystallization.This may occur if the solvent's boiling point is higher than the product's melting point.[9] Try a different solvent system, add more solvent to the hot solution, or induce crystallization by scratching the flask or adding a seed crystal.[9]

Data Presentation

Table 1: Representative Optimization of Reaction Conditions for Pyrimidine Synthesis

The following table illustrates how systematic variation of reaction parameters can influence the yield of a target pyrimidine. This data is representative and should be adapted for the specific synthesis of this compound.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1HCl (10)Ethanol801245
2p-TsOH (10)Toluene110862
3FeCl₃ (5)Acetonitrile80675
4ZnCl₂ (10)Solvent-free100288
5p-TsOH (10)Acetic Acid110658[8]
6NoneEthanol8024<10

Experimental Protocols

Protocol 1: General Procedure for Cyclocondensation Synthesis of a Pyrimidine Derivative

This protocol provides a general framework that can be adapted for the synthesis of this compound from appropriate precursors (e.g., formamidine and a functionalized 1,3-dicarbonyl compound).

Reagents:

  • 1,3-Dicarbonyl equivalent (1.0 eq)

  • Formamidine acetate (1.2 eq)

  • Base (e.g., Sodium Ethoxide, 1.2 eq)

  • Anhydrous Solvent (e.g., Ethanol)

  • Acid for neutralization (e.g., 1M HCl)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the formamidine acetate salt under a nitrogen atmosphere.

  • Add anhydrous ethanol, and stir the suspension.

  • Carefully add the base (e.g., sodium ethoxide solution) dropwise to the stirred mixture at room temperature. Stir for 30 minutes to generate the free amidine.

  • Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

  • Heat the mixture to reflux. Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC).[1][3]

  • Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature.

  • Carefully neutralize the mixture with an appropriate acid (e.g., 1M HCl) to a pH of ~7.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel or alumina.[1][9]

Visualizations

The diagram below outlines a systematic workflow for troubleshooting low yields in your synthesis.

Troubleshooting_Workflow cluster_analysis 1. Initial Analysis cluster_troubleshooting 2. Troubleshooting Paths cluster_solutions 3. Corrective Actions start Start: Low Yield of This compound Observed analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis check_sm Verify Purity of Starting Materials (NMR, mp, etc.) start->check_sm path_incomplete Incomplete Conversion analysis->path_incomplete Analysis Results path_side_products Major Side Products Detected analysis->path_side_products Analysis Results path_sm Impure Starting Materials Detected check_sm->path_sm Impurities Found action_purify Purify/Re-source Starting Materials path_sm->action_purify action_optimize Optimize Reaction Conditions: - Temperature - Time - Concentration path_incomplete->action_optimize action_catalyst Screen Catalysts & Solvents path_incomplete->action_catalyst action_conditions Modify Conditions to Minimize Side Reactions: - Lower Temperature - Change Stoichiometry path_side_products->action_conditions action_purify->start Re-run Experiment action_optimize->start Re-run Experiment action_catalyst->start Re-run Experiment action_conditions->start Re-run Experiment

Caption: A systematic workflow for diagnosing and resolving low-yield issues.

References

purification challenges of 5-pyrimidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-pyrimidineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route. They can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthesis, potential impurities could be related pyrimidine precursors or products from incomplete reactions. Organic impurities are common in multi-step syntheses, and residual starting materials may persist if care is not taken.[1] Crystallization processes themselves can also introduce impurities, such as residual solvents.[1]

Q2: How does the chemical nature of this compound affect its purification?

A2: this compound is an amphoteric molecule, containing both a weakly basic pyrimidine ring and an acidic carboxylic acid group. This dual nature means its solubility is highly dependent on pH.[2] The basic pyrimidine ring can interact strongly with acidic purification media, such as standard silica gel, which can lead to challenges like peak tailing during chromatography.[3]

Q3: What is the recommended method for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for assessing the purity of this compound and related compounds.[4][5] It allows for the separation and quantification of the main compound from its impurities. Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful primary analytical method that can determine absolute purity without needing a specific reference standard.[4][6]

Q4: Can this compound degrade during purification or storage?

A4: Yes, pyrimidine derivatives can be susceptible to degradation, particularly under harsh pH and temperature conditions.[7][8] For instance, related compounds like 5-azacytidine are more stable in acidic solutions but decompose rapidly in alkaline media.[8] Degradation can also be accelerated by increased temperatures.[8] It is crucial to control the pH and avoid excessive heat during purification and to store the purified compound in a cool, dry place.

Troubleshooting Guide

Problem 1: Difficulty finding a suitable solvent for recrystallization.

  • Symptom: The compound is either insoluble in all hot solvents or too soluble in all cold solvents.

  • Cause: A single-solvent system may not provide the ideal solubility profile, where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

  • Solution:

    • Systematic Screening: Test the solubility of small amounts of your compound in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).

    • Use a Solvent Mixture: If no single solvent is ideal, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

Problem 2: Low yield after recrystallization.

  • Symptom: A significant loss of material is observed after the recrystallization process.

  • Cause:

    • Using too much solvent, which keeps a large portion of the product dissolved even after cooling.[9]

    • Cooling the solution too quickly, which can trap impurities and solvent within the crystals.[9]

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent in which they are too soluble.

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and flask to prevent the product from crystallizing on the filter paper.[9]

    • Use Cold Wash Solvent: Wash the final crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product.[10]

Problem 3: The compound "oils out" instead of forming crystals.

  • Symptom: A liquid or oily layer separates from the solution upon cooling instead of solid crystals.

  • Cause: The solution is too supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Impurities can also sometimes inhibit crystallization.

  • Solution:

    • Re-heat and Add Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to reduce the saturation level, then attempt to cool it slowly again.

    • Induce Crystallization: If the solution remains supersaturated without crystallizing, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous pure batch.[11]

    • Lower the Temperature: If seeding or scratching fails, cooling the mixture in a salt-ice bath may initiate crystallization.[11]

Problem 4: Persistent peak tailing in HPLC analysis.

  • Symptom: The peak for this compound in the HPLC chromatogram is asymmetrical with a pronounced "tail."

  • Cause: The basic pyrimidine ring can interact strongly with acidic silanol groups present on the surface of standard C18 silica columns, leading to poor peak shape.[3]

  • Solution:

    • Modify the Mobile Phase: Add a competitor or modifier to the mobile phase to reduce the interaction with the silica.

      • Acid Modifier: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v) to the mobile phase. This protonates the pyrimidine ring, which can improve peak shape.

      • Basic Modifier: For some basic compounds, adding a small amount of a base like triethylamine (TEA) (0.1-1% v/v) can mask the acidic silanol groups and improve symmetry.[3]

    • Use a Different Stationary Phase: Consider using an "end-capped" C18 column or a column specifically designed for the analysis of basic compounds.

Data and Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number5267-07-2[5][12]
Molecular FormulaC₆H₆N₂O₂[5][12]
Molecular Weight138.124 g/mol [5][12]
Boiling Point315.1°C at 760 mmHg[12]
Density1.336 g/cm³[12]
Purity (Typical)≥98% (by HPLC)[5]

Table 2: General Solubility of Pyrimidine Derivatives

Solvent TypeGeneral Solubility BehaviorNotesReference
WaterSolubility is highly pH-dependent.As an amino acid-like structure, solubility is lowest at its isoelectric point and increases in acidic or basic solutions.[2]
Alcohols (Methanol, Ethanol)Generally soluble, increases with temperature.Often used for recrystallization of pyrimidine derivatives.[13]
Polar Aprotic (DMF, Acetonitrile)Good solubility.Acetonitrile and DMF are effective solvents for many pyrimidine derivatives.[14][15]
Ethers, Esters (THF, Ethyl Acetate)Moderate to good solubility.Solubility increases with temperature.[14]
Non-polar (Toluene, Hexane)Generally low solubility.Can be used as anti-solvents in mixed-solvent recrystallization.[16]

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol outlines a general procedure for purifying this compound via recrystallization.

  • Solvent Selection: Based on solubility tests (see Troubleshooting Guide), select a suitable solvent or solvent pair where the compound has low solubility at room temperature and high solubility when hot.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask along with a boiling stick or magnetic stir bar.[10] Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Avoid boiling away a significant amount of solvent.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with filter paper. Quickly pour the hot solution through the filter to remove the impurities. This step must be done quickly to prevent the desired compound from crystallizing prematurely.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or drying oven at a temperature well below the compound's melting point. Incomplete drying can contaminate the crystal and depress the melting point.[10]

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength or start around 254-270 nm.

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 10 µL.[4]

  • Sample Preparation: Accurately weigh and dissolve the purified this compound in the mobile phase or a suitable solvent (e.g., a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Analysis: Inject the sample and integrate the peaks in the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.[4]

Visualizations

Purification_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_analysis Quality Control Start Crude this compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Insoluble_Check Insoluble Impurities Present? Dissolve->Insoluble_Check Hot_Filter Hot Gravity Filtration Insoluble_Check->Hot_Filter Yes Cool_Slowly Cool Solution Slowly to Crystallize Insoluble_Check->Cool_Slowly No Hot_Filter->Cool_Slowly Collect_Crystals Collect Crystals (Vacuum Filtration) Cool_Slowly->Collect_Crystals Wash_Crystals Wash with Cold Solvent Collect_Crystals->Wash_Crystals Dry_Product Dry Pure Product Wash_Crystals->Dry_Product Purity_Analysis Purity Analysis (HPLC, NMR) Dry_Product->Purity_Analysis Final_Product Pure Product (>98%) Purity_Analysis->Final_Product Troubleshooting_Logic Problem Problem: Low Purity After Recrystallization Cause1 Cause: Co-precipitation of Impurities Problem->Cause1 Cause2 Cause: Incorrect Solvent Choice Problem->Cause2 Cause3 Cause: Inefficient Crystal Washing Problem->Cause3 Solution1a Solution: Cool solution more slowly Cause1->Solution1a Solution1b Solution: Ensure solution is not too concentrated Cause1->Solution1b Solution2 Solution: Re-screen for a more selective solvent system Cause2->Solution2 Solution3 Solution: Wash crystals with fresh, ice-cold solvent Cause3->Solution3

References

Technical Support Center: Elucidating the Degradation Pathways of 5-Pyrimidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental investigation of the degradation pathways of 5-pyrimidineacetic acid. As the metabolic fate of this compound is not extensively documented in public literature, this guide offers structured approaches to discovering and characterizing its catabolism.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the degradation of this compound?

A1: Based on established pyrimidine catabolism, two primary hypothetical pathways can be proposed for the initial degradation of this compound. These pathways serve as a working model for designing your experiments.

  • Pathway A: Side-Chain Modification First. This hypothesis suggests that the initial enzymatic attack involves the acetic acid side chain. This could involve decarboxylation, oxidation, or cleavage of the side chain from the pyrimidine ring.

  • Pathway B: Pyrimidine Ring Degradation First. Alternatively, the degradation could initiate on the pyrimidine ring itself, following a pathway analogous to the reductive catabolism of uracil or thymine. In this scenario, the acetic acid moiety would remain attached to the ring through the initial reductive steps.

Q2: My organism/cell extract appears to be degrading this compound. How can I identify the resulting metabolites?

A2: Identifying intermediate and final degradation products is crucial for pathway elucidation. A combination of chromatographic and mass spectrometric techniques is highly recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for separating and identifying metabolites in a complex biological matrix. By comparing samples from different time points of your degradation assay, you can identify new peaks corresponding to metabolites. Tandem mass spectrometry (MS/MS) can provide structural information for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized metabolites, GC-MS offers excellent separation and identification capabilities.

  • Radiolabeling: Using radiolabeled this compound (e.g., with ¹⁴C or ¹³C at specific positions in the ring or side chain) allows for the tracking of metabolic fragments through the pathway, confirming their origin from the parent molecule.

Q3: How can I isolate and identify the enzymes responsible for the degradation of this compound?

A3: The identification of the catalytic enzymes is a key step. A classic biochemical approach involving protein purification is a robust method.

  • Prepare a Cell-Free Extract: Lyse the cells that exhibit degradative activity and separate the soluble protein fraction by centrifugation.

  • Fractionate the Proteome: Subject the cell-free extract to a series of column chromatography steps (e.g., ion exchange, size exclusion, and affinity chromatography).

  • Assay for Activity: After each fractionation step, test the fractions for their ability to degrade this compound or a suspected intermediate. This will allow you to enrich the responsible enzyme(s).

  • Identify the Protein: Once a fraction with high specific activity is obtained, the protein(s) can be identified using SDS-PAGE followed by mass spectrometry-based proteomics (e.g., peptide mass fingerprinting or tandem mass spectrometry).

Troubleshooting Guides

Problem 1: No degradation of this compound is observed in my in vitro assay.

Potential Cause Troubleshooting Step
Missing Cofactors The responsible enzyme(s) may require specific cofactors (e.g., NADPH, FAD, metal ions). Supplement your assay buffer with a cocktail of common cofactors.
Enzyme Instability The enzyme(s) may be unstable under the assay conditions. Perform the assay at a lower temperature, add protease inhibitors, or try different buffer pH values.
Sub-optimal Assay Conditions The pH, temperature, or ionic strength of your buffer may not be optimal for enzyme activity. Systematically vary these parameters to find the optimal conditions.
Lack of Gene Expression The genes encoding the degradation pathway may not be expressed under your growth conditions. Try inducing the cells with this compound or structurally similar compounds.

Problem 2: I can see the substrate disappearing, but I cannot detect any intermediates.

Potential Cause Troubleshooting Step
Intermediates are transient and in low abundance. Increase the concentration of the starting material and take samples at very early time points. Also, consider using a more sensitive analytical method.
The first step is rate-limiting, and subsequent steps are very fast. Try to identify the first enzyme and then use its purified form to generate the first intermediate in a separate reaction. Alternatively, use inhibitors to block downstream enzymes and cause the accumulation of intermediates.
Metabolites are not being detected by the current analytical method. Use a combination of analytical techniques (LC-MS, GC-MS, NMR) to broaden the range of detectable metabolites.

Quantitative Data Summary

The following table is an example of how to present kinetic data for a newly identified enzyme in the this compound degradation pathway.

Enzyme Substrate Km (µM) Vmax (µmol/min/mg) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Pyrimidineacetic Acidase (Hypothetical)This compound150 ± 1525 ± 2106.7 x 10⁴
Pyrimidine Ring Reductase (Hypothetical)This compound75 ± 810 ± 145.3 x 10⁴

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Monitoring Substrate Degradation

  • Objective: To quantify the disappearance of this compound over time.

  • Method:

    • Prepare a reaction mixture containing your cell extract or purified enzyme, buffer, and this compound.

    • Incubate the reaction at the desired temperature.

    • At various time points, withdraw an aliquot of the reaction mixture and stop the reaction (e.g., by adding an equal volume of ice-cold methanol or perchloric acid).

    • Centrifuge the samples to pellet precipitated proteins.

    • Analyze the supernatant by reverse-phase HPLC with a C18 column.

    • Use a UV detector set to the absorbance maximum of this compound.

    • Quantify the peak area corresponding to this compound and compare it to a standard curve.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

  • Objective: To identify potential degradation products.

  • Method:

    • Prepare samples from a degradation assay at different time points (including a zero time point) as described for HPLC.

    • Inject the samples into an LC-MS system.

    • Use a gradient elution on a reverse-phase or HILIC column to separate the compounds.

    • Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Compare the chromatograms from different time points to find new peaks that appear or increase in intensity over time.

    • Use the accurate mass measurement and fragmentation patterns (MS/MS) to propose chemical structures for the new metabolites.

3. Generic Enzyme Assay

  • Objective: To measure the activity of an enzyme fraction.

  • Method:

    • Prepare a reaction buffer at the optimal pH and temperature.

    • Add any required cofactors.

    • Add the enzyme fraction to be tested.

    • Initiate the reaction by adding the substrate (this compound or a suspected intermediate).

    • Monitor the reaction by either the disappearance of the substrate or the appearance of a product using a suitable analytical method (e.g., HPLC or a spectrophotometric assay if a chromophoric product is formed).

    • Calculate the reaction rate and normalize it to the amount of protein in the fraction to determine the specific activity.

Hypothetical Degradation Pathways for this compound

The following diagram illustrates two plausible initial routes for the degradation of this compound. This serves as a working model to guide your experimental design.

5-Pyrimidineacetic_Acid_Degradation sub This compound pa_int1 Side-Chain Cleavage Product (e.g., 5-Methylpyrimidine) sub->pa_int1 Pathway A: Side-Chain Cleavage pa_int2 Further Side-Chain Modification Product sub->pa_int2 Pathway A: Side-Chain Modification pb_int1 Dihydropyrimidineacetic Acid sub->pb_int1 Pathway B: Ring Reduction pa_end Ring Degradation Products pa_int1->pa_end pa_int2->pa_end pb_int2 N-Carbamoyl-β- Alanineacetic Acid pb_int1->pb_int2 Ring Opening pb_end β-Alanineacetic Acid + CO2 + NH3 pb_int2->pb_end Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

Technical Support Center: Optimizing Coupling Reactions with 5-Pyrimidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 5-pyrimidineacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound with various amines, providing potential causes and recommended solutions in a structured question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no product formation can stem from several factors related to reaction conditions and reagent choice.

    • Inefficient Carboxylic Acid Activation: The electronic properties of the pyrimidine ring might influence the reactivity of the carboxylic acid.

      • Solution: Switch to a more potent coupling reagent. If you are using a carbodiimide like DCC or EDC, consider moving to a uronium/aminium salt such as HATU, HBTU, or HCTU, or a phosphonium salt like PyBOP.[1] These reagents form highly reactive activated esters that can significantly improve coupling efficiency. For particularly challenging couplings, pre-activating the this compound with the coupling reagent and an additive for a few minutes before adding the amine can be beneficial.

    • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.

      • Solution: Increase the reaction temperature, for example, to 40-60°C, to provide the necessary activation energy.[2] However, be mindful that higher temperatures can increase the risk of racemization if chiral centers are present. Using a slight excess of the amine (1.1-1.5 equivalents) and the coupling reagent can also help drive the reaction to completion.

    • Suboptimal Solvent Choice: Poor solvation of the reactants or the growing product can hinder the reaction, especially in solid-phase synthesis where it can lead to peptide aggregation.

      • Solution: While DMF is a common solvent, N-Methylpyrrolidone (NMP) often has superior solvating properties.[1] For difficult reactions, a mixture of solvents such as DMF/DCM might be effective.[3]

Issue 2: Presence of Side Products

  • Question: My reaction is producing significant impurities alongside the desired amide product. What are the common side reactions and how can I minimize them?

  • Answer: Several side reactions can occur during amide coupling. Identifying the impurity can help in pinpointing the cause and implementing the right solution.

    • Racemization: If your amine or another part of your molecule contains a chiral center, the harsh conditions of the coupling reaction can lead to a loss of stereochemical integrity.

      • Solution: The addition of racemization suppressants is crucial. Additives like 1-hydroxybenzotriazole (HOBt), and more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, form activated esters that are less prone to racemization.[4] Performing the reaction at a lower temperature (e.g., 0°C to room temperature) can also mitigate this issue. The choice of base is also important; a weaker base like N-methylmorpholine (NMM) or collidine is preferable to stronger, more hindered bases like DIPEA.[3]

    • Guanidinylation of the Amine: This side reaction is specific to the use of uronium/aminium-based coupling reagents like HATU and HBTU, where the reagent can react with the free amine, leading to a capped product that cannot react further.[5]

      • Solution: Avoid using a large excess of the uronium/aminium reagent.[2][5] A slight excess of the carboxylic acid relative to the coupling reagent is recommended. Pre-activating the carboxylic acid for a short period before adding the amine can also minimize this side reaction by consuming the coupling reagent.[5][6] Phosphonium-based reagents like PyBOP do not cause guanidinylation and are a good alternative if this is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: The "best" reagent depends on the specific amine you are coupling and the scale of your reaction. For general purposes and high efficiency, uronium/aminium salts like HATU and HBTU are excellent choices.[7] HATU is often considered superior for difficult couplings due to the formation of highly reactive OAt esters.[3][8] For large-scale synthesis where cost is a factor, carbodiimides like EDC in the presence of an additive like HOBt or Oxyma Pure can be a good option.[9] Phosphonium reagents like PyBOP are also highly effective and are a good choice to avoid the risk of guanidinylation.

Q2: How much of each reagent should I use?

A2: A general starting point for a standard coupling reaction is to use a slight excess of the coupling reagent and the amine relative to the carboxylic acid. The table below provides typical molar equivalents.

ReagentTypical Equivalents (relative to limiting reagent)
This compound1.0
Amine1.0 - 1.2
Coupling Reagent (e.g., HATU, HBTU, PyBOP)1.0 - 1.2
Additive (e.g., HOBt, HOAt)1.0 - 1.2
Base (e.g., DIPEA, NMM)2.0 - 3.0

Q3: What is the optimal reaction time and temperature?

A3: Most coupling reactions proceed to completion within 2-16 hours at room temperature.[2] However, for less reactive amines or sterically hindered substrates, longer reaction times (up to 24 hours) or gentle heating (40-60°C) may be necessary. It is always recommended to monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling Procedure using EDC/HOBt

This protocol is a cost-effective alternative using a carbodiimide coupling reagent.

  • Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Add a non-nucleophilic base such as DIPEA or triethylamine (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_start Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Workup and Purification Start Dissolve this compound in Anhydrous Solvent AddReagents Add Coupling Reagent (e.g., HATU) Start->AddReagents Preactivate Pre-activation (Stir for 15 min) AddReagents->Preactivate AddAmine Add Amine and Base (e.g., DIPEA) Preactivate->AddAmine React Stir at Room Temperature (Monitor by TLC/LC-MS) AddAmine->React Workup Aqueous Workup (Wash with acid, base, brine) React->Workup Purify Purification (Column Chromatography) Workup->Purify End Isolated Product Purify->End

Caption: General workflow for amide coupling reactions.

G Start Low or No Product Yield CheckActivation Is the coupling reagent potent enough? Start->CheckActivation SwitchReagent Switch to a stronger reagent (e.g., HATU, PyBOP) CheckActivation->SwitchReagent No CheckAmine Is the amine sterically hindered or electron-deficient? CheckActivation->CheckAmine Yes SwitchReagent->CheckAmine IncreaseTemp Increase reaction temperature and/or reaction time CheckAmine->IncreaseTemp Yes CheckSolvent Is solvation an issue? CheckAmine->CheckSolvent No IncreaseTemp->CheckSolvent SwitchSolvent Switch to a better solvent (e.g., NMP) CheckSolvent->SwitchSolvent Yes End Improved Yield CheckSolvent->End No SwitchSolvent->End

Caption: Troubleshooting logic for low-yield reactions.

G CarboxylicAcid This compound (R-COOH) ActivatedEster Activated Ester Intermediate (R-CO-OAt) CarboxylicAcid->ActivatedEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate + Amine Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide Product (R-CO-NHR') TetrahedralIntermediate->AmideProduct Byproducts Byproducts (e.g., HOAt, Urea) TetrahedralIntermediate->Byproducts

Caption: Simplified mechanism of HATU-mediated coupling.

References

troubleshooting 5-pyrimidineacetic acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-pyrimidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Key physicochemical properties of this compound are summarized in the table below. These values are useful for understanding its general behavior in experimental settings.

PropertyValueReference
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
Appearance White to light brown solid
Melting Point 172-173 °C
Predicted pKa 3.78 ± 0.10
LogP 0.1037[1]

Q2: In which common laboratory solvents is this compound soluble?

  • Aqueous Solutions: As a carboxylic acid, its solubility in water is expected to be pH-dependent. At pH values significantly above its pKa (3.78), it will exist as the more soluble carboxylate salt. In acidic to neutral water, solubility is likely limited.

  • Polar Organic Solvents: It is expected to have good solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[2] These solvents are commonly used to prepare stock solutions of carboxylic acids for biological assays.[2]

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the solubility of this compound:

  • pH: The pH of the aqueous solution is a critical factor. Solubility will increase significantly in basic conditions (pH > 5) due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate anion.[3]

  • Temperature: For most solids, solubility increases with temperature. Gentle warming can aid in dissolution, but the thermal stability of the compound should be considered.

  • Solvent Polarity: "Like dissolves like" is a key principle. The polar nature of this compound suggests better solubility in polar solvents.

  • Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, which can lead to faster dissolution.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Cause: The pH of your buffer may be too low. As a carboxylic acid with a predicted pKa of ~3.78, this compound will be predominantly in its less soluble, protonated form at acidic or neutral pH.

  • Solution:

    • Adjust the pH: Increase the pH of your buffer to be at least 1.5-2 units above the pKa (e.g., pH > 5.5). This can be achieved by adding a small amount of a base like sodium hydroxide (NaOH) or by using a more alkaline buffer system.

    • Prepare a Stock Solution: Dissolve the compound in a small amount of a polar organic solvent like DMSO or ethanol first to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can be toxic to cells.[2]

Issue 2: My prepared stock solution in an organic solvent appears cloudy or has a precipitate.

  • Cause: The solubility limit in the chosen solvent may have been exceeded, or the compound may have precipitated out upon storage, especially at low temperatures.

  • Solution:

    • Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C) and vortex or sonicate to encourage redissolution.

    • Dilution: If warming is ineffective, the solution may be supersaturated. Dilute the stock to a lower concentration.

    • Fresh Preparation: It is always best practice to prepare fresh stock solutions. If a precipitate is observed, it is recommended to discard the solution and prepare a new one to ensure accurate concentration.

Issue 3: I am observing unexpected or no biological effect in my cell-based assay.

  • Cause: This could be due to poor solubility in the final assay medium, leading to a lower effective concentration than intended. It could also be related to the specific biological system under investigation.

  • Solution:

    • Verify Solubility in Final Medium: After diluting your stock solution into the cell culture medium, visually inspect for any signs of precipitation. A slight cloudiness can indicate that the compound is coming out of solution.

    • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Dose-Response and Time-Course Experiments: Perform experiments across a range of concentrations and time points to determine the optimal conditions for observing a biological effect in your specific cell model.

Below is a troubleshooting workflow to address solubility issues.

G start Start: Solubility Issue with this compound is_aqueous Is the solvent aqueous? start->is_aqueous check_ph Check pH of the solution is_aqueous->check_ph Yes is_organic Is the solvent a polar organic solvent (e.g., DMSO, Ethanol)? is_aqueous->is_organic No ph_low Is pH < 5.5? check_ph->ph_low increase_ph Increase pH using a base (e.g., NaOH) or use a more alkaline buffer ph_low->increase_ph Yes use_organic_stock Prepare a stock solution in a polar organic solvent (e.g., DMSO, Ethanol) and dilute into aqueous buffer ph_low->use_organic_stock No end End of Troubleshooting increase_ph->end use_organic_stock->end precipitate Is there a precipitate or cloudiness? is_organic->precipitate Yes no_effect No biological effect observed in assay? is_organic->no_effect No warm_sonicate Gently warm (e.g., 37°C) and/or sonicate precipitate->warm_sonicate Yes precipitate->no_effect No still_precipitate Does precipitate remain? warm_sonicate->still_precipitate dilute Dilute the stock solution still_precipitate->dilute Yes still_precipitate->no_effect No prepare_fresh Prepare a fresh stock solution dilute->prepare_fresh prepare_fresh->end check_final_solubility Verify solubility in final assay medium no_effect->check_final_solubility Yes optimize_conditions Optimize final solvent concentration, and perform dose-response/time-course experiments check_final_solubility->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 1.3812 mg of this compound.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Assessing Aqueous Solubility

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibrate: Stir the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not well-documented, pyrimidine derivatives are known to be involved in various biological processes, often as inhibitors of kinases or other enzymes.[4] Given its structure, this compound could potentially interact with pathways involved in nucleotide metabolism or act as a competitive inhibitor for enzymes that recognize similar structures. Further experimental investigation is required to elucidate its specific mechanism of action.

Below is a conceptual diagram illustrating how a hypothetical pyrimidine derivative might inhibit a signaling pathway.

G cluster_0 Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->Kinase B

Caption: Potential inhibition of a kinase signaling pathway by a pyrimidine derivative.

References

Technical Support Center: Suzuki Coupling with 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 5-bromopyrimidines. This guide addresses common issues through a question-and-answer format, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 5-bromopyrimidine resulting in a low or no yield?

A1: Low or no yield in Suzuki couplings with 5-bromopyrimidines is a common issue and can be attributed to several factors. The two nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2] Additionally, the electronic properties of the pyrimidine ring can influence the oxidative addition step of the catalytic cycle.[1] Key areas to investigate include:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.[1]

  • Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal for this specific substrate.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can cause deactivation.[1]

  • Poor Reagent Quality: The purity of the 5-bromopyrimidine, boronic acid, base, and solvent is crucial for a successful reaction.[3]

Q2: What are the most common side reactions observed with 5-bromopyrimidines in Suzuki coupling, and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your product. The most prevalent include:

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or an excess of the palladium catalyst.[4][5] To minimize this, ensure rigorous degassing of your reaction mixture and consider the slow addition of the boronic acid.[5]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, rendering the boron reagent inactive. This can be caused by excess water, high temperatures, or a non-optimal base.[2] Using anhydrous solvents and more stable boronic esters (e.g., pinacol esters) can help mitigate this issue.[6]

  • Dehalogenation (Hydrodehalogenation): The 5-bromopyrimidine can be reduced to pyrimidine. This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[1] Trying a different ligand, a milder base, or lowering the reaction temperature may be beneficial.[1]

  • Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition and a loss of catalytic activity.[7] This can be caused by high temperatures or an inappropriate ligand-to-metal ratio.

Q3: How do I choose the right catalyst and ligand for coupling with 5-bromopyrimidine?

A3: The choice of catalyst and ligand is critical for a successful reaction. For 5-bromopyrimidines, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be effective.[8] Alternatively, an in-situ generated catalyst from a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is commonly used.[9] Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective in promoting the oxidative addition step and stabilizing the palladium catalyst.[6][9]

Q4: What is the role of the base and solvent in the Suzuki coupling of 5-bromopyrimidines?

A4: The base activates the boronic acid, facilitating the transmetalation step.[1] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For challenging couplings, stronger bases like K₃PO₄ are often more effective.[9] The solvent system needs to dissolve both the organic and inorganic reagents.[1] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive or deactivated palladium catalyst.Ensure the quality of the palladium source. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active precatalyst system.[1] Rigorously degas the reaction mixture to prevent oxygen-induced deactivation.[1]
Suboptimal reaction conditions.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane/water, toluene/water), and temperatures (typically 80-110 °C).[1][4]
Significant Side Product Formation Homocoupling of boronic acid.Ensure thorough degassing.[5] Use a minimal excess of the boronic acid (1.1-1.2 equivalents).[10] Consider using a more stable boronic ester.[6]
Protodeboronation of boronic acid.Use anhydrous solvents where possible.[6] Employ milder bases like KF or K₂CO₃.[1]
Dehalogenation of 5-bromopyrimidine.Try a different phosphine ligand.[1] Use a milder base and lower the reaction temperature.[1]
Reaction Stalls or is Sluggish Poor solubility of reagents.Ensure the chosen solvent system adequately dissolves all reactants.[1] Gentle heating and vigorous stirring can improve solubility.
Catalyst inhibition by the pyrimidine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[6]

Optimized Reaction Conditions

The following table summarizes generally effective starting conditions for the Suzuki coupling of 5-bromopyrimidines. Optimization may be required for specific substrates.

ParameterRecommended ConditionsNotes
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a ligand.Pd(PPh₃)₄ is a reliable Pd(0) source.[8] In-situ systems with ligands like XPhos or SPhos can be highly effective.[9]
Ligand XPhos, SPhos (if using a Pd(II) precursor)Typically used in a 1:2 or 1:4 Pd:ligand ratio.[9]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)K₃PO₄ is often effective for more challenging couplings.[2][9]
Solvent 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)The aqueous component is crucial for dissolving the inorganic base.[1][8]
Temperature 80-110 °CHigher temperatures can increase reaction rates but may also promote side reactions.[1][4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation by oxygen.[1]

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol provides a general starting point for the Suzuki coupling of 5-bromopyrimidine with an arylboronic acid.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[8]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[8]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyrimidine.

Visual Guides

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle A Pd(0)Ln Active Catalyst B Oxidative Addition A->B Ar-X C R-Pd(II)Ln-X B->C D Transmetalation C->D R'-B(OR)2 E R-Pd(II)Ln-R' D->E F Reductive Elimination E->F F->A G R-R' Coupled Product F->G Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Catalyst Check Catalyst Activity and Degassing Start->Check_Catalyst Screen_Conditions Screen Reaction Conditions (Base, Solvent, Temp) Check_Catalyst->Screen_Conditions [Catalyst OK] Solution1 Use fresh catalyst, rigorous degassing Check_Catalyst->Solution1 [Issue Found] Analyze_Side_Products Analyze for Side Products (Homocoupling, Dehalogenation) Screen_Conditions->Analyze_Side_Products [No Improvement] Solution2 Test stronger base (K3PO4), alternative solvent, or higher temperature Screen_Conditions->Solution2 [Improvement] Solution3 Adjust stoichiometry, use boronic ester, or change ligand/base Analyze_Side_Products->Solution3 Optimize Optimize Conditions Solution1->Optimize Solution2->Optimize Solution3->Optimize

References

Navigating the Synthesis of 5-Pyrimidineacetic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and improving the yield of 5-pyrimidineacetic acid synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Q1: I am not getting any of the desired this compound. What are the possible reasons?

A1: A complete lack of product can be attributed to several factors, including:

  • Inactive Starting Materials: Ensure the purity and reactivity of your starting materials, particularly the pyrimidine precursor (e.g., 5-(chloromethyl)pyrimidine or 5-bromopyrimidine). Degradation or impurities in these reagents can prevent the reaction from proceeding.

  • Incorrect Reaction Conditions: Temperature, reaction time, and solvent are critical. For instance, in a malonic ester synthesis, the temperature for the initial alkylation and the subsequent hydrolysis and decarboxylation steps must be carefully controlled. Similarly, palladium-catalyzed reactions are highly sensitive to temperature and ligand choice.[1][2]

  • Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions, the catalyst can be sensitive to air and moisture. Ensure anhydrous and inert conditions are maintained throughout the reaction. The choice of ligand is also crucial for catalyst stability and activity.[3][4]

Q2: My yield of this compound is consistently low. How can I improve it?

A2: Low yields are a common issue. Consider the following to optimize your synthesis:

  • Reaction Concentration: The concentration of reactants can significantly impact reaction rates and yields. Experiment with adjusting the solvent volume to find the optimal concentration.

  • Order of Reagent Addition: The sequence in which reagents are added can be critical. For example, in a malonic ester synthesis, it is crucial to form the enolate of diethyl malonate completely before adding the 5-(halomethyl)pyrimidine to minimize side reactions.

  • pH Control: In hydrolysis steps, particularly of a nitrile or ester intermediate, the pH of the reaction mixture is crucial. Incomplete hydrolysis can be a major reason for low yields. For nitrile hydrolysis, strong acidic or basic conditions are typically required.[5]

  • Catalyst Loading: In catalyzed reactions, the amount of catalyst can be a key parameter to optimize. A systematic variation of the catalyst loading (e.g., from 5 mol% to 15 mol%) can help identify the optimal amount for maximizing the yield.[6]

Side Reactions and Impurities

Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A3: Side reactions can significantly reduce the yield and complicate purification. Common side reactions include:

  • Dialkylation in Malonic Ester Synthesis: A significant side product in the malonic ester synthesis is the dialkylated malonate. To minimize this, use a slight excess of the malonic ester relative to the 5-(halomethyl)pyrimidine.

  • Hydrolysis of Chloro-Substituents: If using a chloropyrimidine derivative as a starting material, hydrolysis of the chloro group to a hydroxyl group can occur, especially under basic or prolonged heating conditions.[7] Careful control of reaction time and temperature is necessary.

  • Homocoupling in Palladium-Catalyzed Reactions: In Suzuki or other cross-coupling reactions, homocoupling of the boronic acid or organometallic reagent can be a competing reaction. This can often be minimized by carefully controlling the reaction temperature and using the appropriate palladium ligand.

Q4: My final product is difficult to purify. What are common impurities and how can I remove them?

A4: Purification can be challenging due to the presence of unreacted starting materials, intermediates, or byproducts.

  • Unreacted Starting Materials: If starting materials are observed in the final product, it indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of one of the reagents.

  • Amide Intermediate from Nitrile Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis will result in the amide as an impurity.[5] To drive the reaction to completion, ensure sufficiently strong acidic or basic conditions and adequate reaction time.

  • Removal of Catalysts: For palladium-catalyzed reactions, removal of the palladium catalyst can be achieved by filtration through celite or silica gel, or by using specific scavengers.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid products. Experiment with different solvent systems to find one that provides good separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound?

A: Two of the most plausible synthetic strategies for this compound are:

  • The Malonic Ester Synthesis: This involves the reaction of a 5-(halomethyl)pyrimidine, such as 5-(chloromethyl)pyrimidine, with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation.

  • Nitrile Hydrolysis: This route typically starts with a 5-(halomethyl)pyrimidine which is converted to 5-(cyanomethyl)pyrimidine via nucleophilic substitution with a cyanide salt. The nitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

Q: Which factors are most critical for optimizing the yield in the synthesis of pyrimidine derivatives?

A: Key factors for yield optimization generally include the choice of catalyst, solvent, reaction temperature, and reaction time.[1][2][6][8] For palladium-catalyzed reactions, the ligand, base, and inertness of the atmosphere are also critical.[3][4]

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of many organic reactions. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify products and byproducts in the reaction mixture.[3]

Data Presentation

Table 1: General Reaction Parameters for Optimization

ParameterRange to InvestigateRationale
Temperature Room Temperature - 120 °CReaction rates are highly temperature-dependent. Optimization is key to balance reaction speed and minimize side reactions.[1][2]
Catalyst Loading 5 mol% - 15 mol%Insufficient catalyst will result in low conversion, while excess catalyst can sometimes lead to side reactions and increases cost.[6]
Solvent Aprotic (e.g., DMF, THF) vs. Protic (e.g., Ethanol, Water)Solvent polarity and proticity can significantly influence reaction pathways and rates.[2][6]
Base Inorganic (e.g., K₂CO₃, NaH) vs. Organic (e.g., Et₃N)The choice of base is critical for deprotonation steps and can influence the rate of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Malonic Ester Synthesis of a Substituted Acetic Acid

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF or ethanol). Add a strong base, such as sodium ethoxide or sodium hydride (1.0 equivalent), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Alkylation: To the solution of the enolate, add a solution of the appropriate 5-(halomethyl)pyrimidine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature. Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture to room temperature. Add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and heat the mixture to reflux. The hydrolysis of the esters and subsequent decarboxylation will occur. Monitor the disappearance of the intermediate by TLC.

  • Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Nitrile Hydrolysis to a Carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve the 5-(cyanomethyl)pyrimidine in a suitable solvent. For acidic hydrolysis, a mixture of a strong aqueous acid (e.g., concentrated HCl or H₂SO₄) and an alcohol or water can be used. For basic hydrolysis, an aqueous solution of a strong base (e.g., NaOH or KOH) is used.

  • Hydrolysis: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC, observing the disappearance of the starting nitrile and the formation of the carboxylic acid (or its carboxylate salt).

  • Workup (Acidic Hydrolysis): Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the carboxylic acid if it is a solid. Alternatively, extract the product with an organic solvent.

  • Workup (Basic Hydrolysis): Cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid.

  • Purification: The crude carboxylic acid can be collected by filtration if it precipitates, or extracted and then purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_malonic Malonic Ester Synthesis cluster_nitrile Nitrile Hydrolysis m_start 5-(Chloromethyl)pyrimidine + Diethyl Malonate m_enolate Enolate Formation (Base, Solvent) m_start->m_enolate m_alkylation Alkylation m_enolate->m_alkylation m_hydrolysis Hydrolysis & Decarboxylation (Acid, Heat) m_alkylation->m_hydrolysis m_product This compound m_hydrolysis->m_product n_start 5-(Chloromethyl)pyrimidine n_cyanation Cyanation (NaCN, Solvent) n_start->n_cyanation n_intermediate 5-(Cyanomethyl)pyrimidine n_cyanation->n_intermediate n_hydrolysis Hydrolysis (Acid or Base, Heat) n_intermediate->n_hydrolysis n_product This compound n_hydrolysis->n_product

Caption: Synthetic pathways to this compound.

troubleshooting_yield cluster_investigate Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Increase Reaction Time/Temp cause1->sol1 sol2 Check Reagent Purity cause1->sol2 sol3 Modify Stoichiometry cause2->sol3 sol4 Optimize Catalyst/Solvent cause3->sol4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Decarboxylation of 5-Pyrimidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the decarboxylation of 5-pyrimidineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the decarboxylation of this compound?

The primary product of the decarboxylation of this compound is 5-methylpyrimidine. The reaction involves the removal of the carboxyl group (-COOH) from the acetic acid moiety, which is then replaced by a hydrogen atom, and the release of carbon dioxide (CO₂).

Q2: What are the typical reaction conditions for the decarboxylation of heteroaromatic acetic acids?

Decarboxylation of heteroaromatic acetic acids, including pyrimidine derivatives, is often achieved through thermal methods. This typically involves heating the substrate in a suitable high-boiling solvent. In some cases, a catalyst may be employed to facilitate the reaction at lower temperatures. For analogous compounds like substituted pyridine-2-carboxylic acids, temperatures around 150°C have been reported in aqueous buffered solutions.

Q3: Are there any known catalysts for the decarboxylation of this compound?

While specific catalysts for this compound are not extensively documented in readily available literature, related heteroaromatic carboxylic acids have been shown to undergo decarboxylation catalyzed by metal salts, such as those of copper or silver. For instance, Ag₂CO₃ with acetic acid in DMSO has been used for the protodecarboxylation of various heteroaromatic carboxylic acids. However, thermal decarboxylation without a catalyst is a common approach.

Q4: What potential side reactions or byproducts should I be aware of?

A significant potential side reaction, particularly for substituted pyrimidines, is deamination if amino groups are present on the pyrimidine ring. For example, the decomposition of 5-carboxycytosine (a related pyrimidine carboxylic acid) shows the formation of cytosine via decarboxylation, followed by deamination to uracil.[1][2] While this compound itself does not have an amino group, if your starting material is a substituted derivative, this is a critical consideration. Other potential byproducts can arise from the decomposition of the starting material or product at high temperatures.

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time. Gas chromatography (GC) can also be used if the product is sufficiently volatile.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C. Be cautious of potential decomposition of starting material or product at excessively high temperatures.
Insufficient reaction time.Extend the reaction time and monitor the progress using TLC or HPLC until no further conversion is observed.
Solvent is not appropriate.Use a higher-boiling point, inert solvent to achieve the necessary reaction temperature. Solvents like quinoline or N-methyl-2-pyrrolidone (NMP) are sometimes used for high-temperature decarboxylations.
Formation of Multiple Products Decomposition of starting material or product.Lower the reaction temperature and extend the reaction time. Consider using a catalyst to enable milder reaction conditions.
Presence of reactive functional groups on the pyrimidine ring.If your substrate has other functional groups, they may be reacting under the thermal conditions. Protecting groups may be necessary.
Deamination of amino-substituted pyrimidines.If applicable, consider running the reaction under anhydrous conditions, as water can facilitate deamination.[1][2]
Product Isolation Difficulties Product is volatile.Use a distillation setup to collect the product as it forms if it has a sufficiently low boiling point. Ensure your condenser is efficient.
Product is a solid that is difficult to purify.Recrystallization from a suitable solvent system is a common purification method. Column chromatography may also be effective.

Experimental Protocols

General Protocol for Thermal Decarboxylation of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Solvent Addition: Add a high-boiling, inert solvent (e.g., quinoline, diphenyl ether, or NMP). The concentration of the starting material should be carefully chosen to ensure good solubility at the reaction temperature.

  • Heating: Heat the reaction mixture to the desired temperature (a starting point could be 150-200°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Isolation and Purification: The product, 5-methylpyrimidine, can be isolated by extraction or distillation, depending on its physical properties and the solvent used. Further purification can be achieved by recrystallization or chromatography.

Data Presentation

The following table summarizes kinetic data for the uncatalyzed decarboxylation of related pyrimidine carboxylic acids in a neutral aqueous solution, which can provide a useful reference for understanding the relative reactivity.

Compound Rate Constant at 25°C (s⁻¹) Enthalpy of Activation (ΔH‡) (kcal/mol)
5-Carboxyuracil (5caU)1.1 x 10⁻⁹25
5-Carboxycytosine (5caC)5.0 x 10⁻¹¹27
6-Carboxyuracil (Orotic Acid)1.3 x 10⁻¹⁷-

Data sourced from studies on the decomposition of 5-carboxyuracil and 5-carboxycytosine.[1][2]

Mandatory Visualization

Below is a diagram illustrating a typical experimental workflow for the decarboxylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start This compound flask Round-Bottom Flask start->flask solvent High-Boiling Solvent solvent->flask heating Heating (e.g., 150-200°C) flask->heating monitoring Monitoring (TLC/HPLC) heating->monitoring cooling Cooling monitoring->cooling extraction Extraction/Distillation cooling->extraction purification Recrystallization/ Chromatography extraction->purification product 5-Methylpyrimidine purification->product

Experimental workflow for the decarboxylation of this compound.

References

Technical Support Center: Analysis of 5-Pyrimidineacetic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the determination of 5-pyrimidineacetic acid purity using analytical High-Performance Liquid Chromatography (HPLC). It includes a recommended experimental protocol, a troubleshooting guide, and frequently asked questions.

Experimental Protocol: Purity Determination of this compound

This section details a recommended reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

Methodology

A reversed-phase HPLC method with UV detection is employed to separate this compound from its potential impurities. The principle of this method is the partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. By adjusting the mobile phase composition, a gradient elution is used to ensure the separation of compounds with a range of polarities.

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Analytical Standard: this compound of known purity.

  • Reagents: HPLC grade water, acetonitrile, and formic acid.

Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 20 minutes

Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of about 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of about 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for this compound is tailing. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic analyte, causing peak tailing.

      • Solution: Ensure the mobile phase is sufficiently acidic. The 0.1% formic acid should protonate the silanol groups, minimizing these interactions. If tailing persists, consider using a column with end-capping or a different stationary phase.[1]

    • Potential Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2]

      • Solution: Dilute your sample and re-inject. Try reducing the injection volume.[3]

    • Potential Cause 3: Column Degradation: The column may be contaminated or have lost its stationary phase.

      • Solution: Flush the column with a strong solvent like acetonitrile. If the problem persists, the column may need to be replaced.[2]

Issue 2: Shifting Retention Times

  • Question: The retention time for my main peak is not consistent between injections. Why is this happening?

  • Answer:

    • Potential Cause 1: Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or issues with the pump's proportioning valve can lead to shifts in retention time.[4]

      • Solution: Prepare the mobile phase carefully and ensure it is well-mixed. If using a gradient, check the pump's performance. Consider premixing the mobile phase if the issue continues.[4]

    • Potential Cause 2: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Allow the mobile phase to run through the column for at least 15-30 minutes before the first injection to ensure proper equilibration.

    • Potential Cause 3: Temperature Fluctuations: Changes in the column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

Issue 3: Noisy or Drifting Baseline

  • Question: I am observing a noisy or drifting baseline in my chromatogram. What should I do?

  • Answer:

    • Potential Cause 1: Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can cause baseline issues.[5]

      • Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.[5]

    • Potential Cause 2: Air Bubbles in the System: Air bubbles in the pump or detector can lead to baseline noise and pressure fluctuations.[1]

      • Solution: Degas the mobile phase before use. Check for any leaks in the system that could introduce air.[1]

    • Potential Cause 3: Detector Lamp Issue: An aging detector lamp can cause baseline drift.

      • Solution: Check the lamp's energy output and replace it if it is low.

Issue 4: Unexpected Peaks in the Chromatogram

  • Question: I see extra peaks in my chromatogram that I don't expect. What are they?

  • Answer:

    • Potential Cause 1: Impurities in the Sample: The extra peaks could be actual impurities or degradation products of this compound.

      • Solution: This is the purpose of a purity method. Ensure these peaks are well-separated from the main peak for accurate quantification.

    • Potential Cause 2: Contamination from Sample Preparation: The sample diluent or filter may be contaminated.

      • Solution: Inject a blank (sample diluent) to see if the unexpected peaks are present. If so, prepare a fresh diluent.

    • Potential Cause 3: Carryover from Previous Injections: Residuals from a previous sample may be eluting in the current run.

      • Solution: Run a blank gradient after a high-concentration sample. Ensure the needle wash solvent in the autosampler is appropriate and effective.

Frequently Asked Questions (FAQs)

  • Q1: Why is a C18 column recommended for this analysis?

    • A1: A C18 column has a nonpolar stationary phase, which is ideal for retaining and separating a polar compound like this compound in a reversed-phase mode. This is a very common and robust type of column for the analysis of a wide range of pharmaceutical compounds.[6]

  • Q2: What is the purpose of adding formic acid to the mobile phase?

    • A2: Formic acid has two main functions. First, it acidifies the mobile phase to a pH well below the pKa of this compound's carboxylic acid group, ensuring it is in a single, protonated form, which leads to better peak shape.[7] Second, it helps to suppress the ionization of residual silanol groups on the column packing material, reducing peak tailing.[2]

  • Q3: Can I use a different organic solvent instead of acetonitrile?

    • A3: Yes, methanol is another common organic solvent used in reversed-phase HPLC.[7] However, switching from acetonitrile to methanol will likely change the selectivity of the separation and will require method re-optimization. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths.[7]

  • Q4: How do I determine the purity of my sample from the chromatogram?

    • A4: The purity is typically determined by area percent. This is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100. This assumes that all impurities have a similar UV response at the detection wavelength. For higher accuracy, a reference standard for each impurity would be needed.

  • Q5: What should I do if my system pressure is too high?

    • A5: High backpressure can be caused by several factors.[1] First, check for any blockages in the system, such as a clogged frit or guard column. Ensure the mobile phase composition is correct, as a higher viscosity can increase pressure. If the column itself is clogged, it may need to be flushed or replaced.[1]

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Troubleshooting cluster_retention_time Retention Time Troubleshooting cluster_baseline Baseline Troubleshooting cluster_extra_peaks Unexpected Peaks Troubleshooting start Problem Observed in Chromatogram problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape (Tailing/Fronting) problem_type->peak_shape Peak Shape retention_time Retention Time Shift problem_type->retention_time Retention baseline Noisy/Drifting Baseline problem_type->baseline Baseline extra_peaks Unexpected Peaks problem_type->extra_peaks Purity ps1 Check Mobile Phase pH peak_shape->ps1 rt1 Check Mobile Phase Prep retention_time->rt1 bl1 Prepare Fresh Mobile Phase baseline->bl1 ep1 Inject Blank extra_peaks->ep1 ps2 Dilute Sample ps1->ps2 ps3 Flush/Replace Column ps2->ps3 end_node Problem Resolved ps3->end_node rt2 Ensure Column Equilibration rt1->rt2 rt3 Check Column Temperature rt2->rt3 rt3->end_node bl2 Degas Mobile Phase bl1->bl2 bl3 Check Detector Lamp bl2->bl3 bl3->end_node ep2 Check for Carryover ep1->ep2 ep3 Consider as Impurity ep2->ep3 ep3->end_node

Caption: A general workflow for troubleshooting common HPLC issues.

Logical_Relationship_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Tailing cause1 Secondary Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Column Degradation problem->cause3 solution1 Adjust Mobile Phase pH cause1->solution1 solution2 Dilute Sample / Reduce Volume cause2->solution2 solution3 Flush or Replace Column cause3->solution3

Caption: Logical relationship between a problem, its causes, and solutions.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4- and 5-Pyrimidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the biological activities of 5-pyrimidineacetic acid and 4-pyrimidineacetic acid. While the pyrimidine scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents with a wide array of biological functions, specific experimental data and comparative analyses for these two positional isomers are not publicly available.

The pyrimidine nucleus is a fundamental component of many biologically active molecules, including anticancer agents (e.g., 5-fluorouracil), antivirals (e.g., zidovudine), and antibacterials (e.g., trimethoprim).[1] The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents on the pyrimidine ring.[2][3] However, dedicated research comparing the effects of an acetic acid moiety at the 4- and 5-positions appears to be a gap in the current scientific landscape.

This guide, therefore, aims to provide a foundational understanding of the potential biological activities of pyrimidine derivatives in general, which can serve as a basis for postulating the possible, yet unconfirmed, differential effects of this compound and 4-pyrimidineacetic acid.

General Biological Activities of Pyrimidine Derivatives

The pyrimidine core is a versatile scaffold that has been extensively modified to generate a wide range of therapeutic agents. The biological activities associated with pyrimidine derivatives are broad and include:

  • Anticancer Activity: Pyrimidine analogs are widely used in cancer chemotherapy. They can interfere with nucleic acid synthesis and repair, leading to the inhibition of cancer cell proliferation.[1][4]

  • Antimicrobial Activity: Many pyrimidine derivatives exhibit potent antibacterial and antifungal properties by targeting essential microbial enzymes.[3][5]

  • Anti-inflammatory Activity: Certain pyrimidine-containing compounds have demonstrated significant anti-inflammatory effects.

  • Antiviral Activity: The pyrimidine structure is central to several antiviral drugs that inhibit viral replication.[1]

The Significance of Substituent Position

In medicinal chemistry, the position of a functional group on a heterocyclic ring can profoundly influence a molecule's biological activity. This is due to several factors, including:

  • Receptor Binding: The spatial arrangement of atoms affects how a molecule fits into the binding site of a target protein. A subtle shift in a substituent's position can enhance or diminish this interaction.

  • Pharmacokinetic Properties: The position of a substituent can alter a molecule's solubility, lipophilicity, and metabolic stability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Electronic Effects: The placement of electron-donating or electron-withdrawing groups can influence the overall electronic distribution of the pyrimidine ring, impacting its reactivity and interactions with biological targets.

The following diagram illustrates the logical relationship between substituent position and biological activity, a key concept in structure-activity relationship (SAR) studies.

SAR_Concept substituent Substituent Position (e.g., 4- vs 5-position) properties Physicochemical Properties (Shape, Electronics, Lipophilicity) substituent->properties Influences binding Target Binding Affinity & Selectivity properties->binding Determines activity Biological Activity binding->activity Leads to

Caption: The influence of substituent position on the biological activity of a molecule.

Postulated Differences Between 4- and this compound

While speculative in the absence of direct evidence, one can hypothesize potential differences in the biological activity of 4- and this compound based on general principles of medicinal chemistry:

  • Steric Hindrance: The acetic acid group at the 4-position is adjacent to a nitrogen atom, which could lead to different steric interactions with target proteins compared to the 5-position.

  • Electronic Environment: The electronic nature of the carbon at the 4-position differs from that at the 5-position within the pyrimidine ring, which could influence the acidity of the acetic acid proton and its ability to form hydrogen bonds.

Future Research Directions

The lack of comparative data on this compound and 4-pyrimidineacetic acid highlights an area ripe for investigation. Future research should focus on:

  • Synthesis and Characterization: The straightforward synthesis of both isomers.

  • In Vitro Screening: A broad-based screening of both compounds against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes.

  • Comparative SAR Studies: A systematic investigation into how the positional change from 4 to 5 on the pyrimidine ring affects biological activity.

The following diagram outlines a potential experimental workflow for such a comparative study.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis s1 This compound b1 Anticancer Assays s1->b1 b2 Antimicrobial Assays s1->b2 b3 Enzyme Inhibition Assays s1->b3 s2 4-Pyrimidineacetic Acid s2->b1 s2->b2 s2->b3 a1 Determine IC50/MIC values b1->a1 b2->a1 b3->a1 a2 Compare Potency & Selectivity a1->a2 a3 Structure-Activity Relationship a2->a3

Caption: A proposed workflow for the comparative biological evaluation of 5- and 4-pyrimidineacetic acid.

References

A Comparative Analysis of 5-Pyrimidineacetic Acid and its Methyl Ester in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activities of 5-pyrimidineacetic acid and its methyl ester, methyl 5-pyrimidineacetate, is challenging due to the limited availability of public experimental data directly comparing these two specific compounds. However, by examining the broader class of pyrimidine derivatives, we can infer potential areas of biological activity and outline the standard assays in which these compounds could be evaluated.

This guide provides an overview of the chemical properties of this compound and methyl 5-pyrimidineacetate, discusses the known biological activities of related pyrimidine compounds, and presents detailed protocols for key assays relevant to their potential therapeutic applications. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of these and similar molecules.

Chemical and Physical Properties

Both this compound and its methyl ester share the same molecular formula, C₆H₆N₂O₂, and a molecular weight of approximately 138.12 g/mol . The key difference lies in the functional group at the terminus of the acetic acid side chain: a carboxylic acid in the former and a methyl ester in the latter. This seemingly minor structural change can significantly impact the physicochemical properties of the molecules, such as their polarity, solubility, and ability to act as hydrogen bond donors or acceptors. These differences, in turn, can influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundMethyl 5-Pyrimidineacetate
Synonyms 2-(Pyrimidin-5-yl)acetic acidMethyl 2-(pyrimidin-5-yl)acetate
CAS Number 5267-07-234253-01-5
Molecular Formula C₆H₆N₂O₂C₆H₆N₂O₂
Molecular Weight 138.12 g/mol 138.12 g/mol
Appearance SolidNot specified
Boiling Point 315.1°C at 760 mmHg[1]Not specified

Potential Biological Activities of Pyrimidine Derivatives

The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The scientific literature indicates that derivatives of pyrimidine are actively investigated for a wide range of pharmacological effects.

Antimicrobial Activity: Many pyrimidine derivatives have been synthesized and screened for their antibacterial and antifungal properties. These compounds can act through various mechanisms to inhibit the growth of microorganisms.

Anticancer Activity: The pyrimidine core is present in several established anticancer drugs. Novel pyrimidine derivatives are continuously being explored for their potential to inhibit tumor cell growth, induce apoptosis, and interfere with cancer-related signaling pathways.

Anti-inflammatory Activity: Certain pyrimidine-containing compounds have demonstrated anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

While no specific biological activity data was found for this compound or its methyl ester, one source indicates that (Pyrimidin-5-yl)acetic Acid has been utilized in the synthesis of benzimidazolone muscarinic antagonists, hinting at its potential as a scaffold in medicinal chemistry.[1]

Key Experimental Protocols

To evaluate the potential biological activities of this compound and its methyl ester, a series of in vitro assays would be necessary. Below are detailed protocols for common assays used to screen for antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound and methyl 5-pyrimidineacetate)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound with no visible growth.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock Prepare Compound Stock Solutions start->stock dilutions Perform Serial Dilutions in 96-well Plates stock->dilutions inoculate Inoculate Plates dilutions->inoculate inoculum Prepare Microbial Inoculum inoculum->inoculate incubate Incubate Plates inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic end End mic->end

Workflow for Antimicrobial Susceptibility Testing.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.

Materials:

  • Test compounds (this compound and methyl 5-pyrimidineacetate)

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start seed Seed Cancer Cells in 96-well Plates start->seed treat Treat Cells with Test Compounds seed->treat incubate Incubate treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability and IC50 read->calculate end End calculate->end

References

Structure-Activity Relationship of Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 5-pyrimidineacetic acid analogs and related pyrimidine derivatives reveals critical insights into their potential as therapeutic agents, particularly as kinase inhibitors in oncology. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in advancing novel pyrimidine-based therapies.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Modifications on the pyrimidine ring significantly influence the biological activity, particularly their potency and selectivity as kinase inhibitors.[2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1]

Key Substitutions and Their Impact on Activity

Studies on various pyrimidine analogs, including pyrrolo[2,3-d]pyrimidines and other derivatives, have highlighted the importance of specific substitutions in enhancing their inhibitory activity against kinases like EGFR, Her2, VEGFR2, and JAK1.[3][4]

  • Substitution at C5: The introduction of different functional groups at the 5-position of the pyrimidine ring can modulate the compound's interaction with the target kinase. For instance, in a series of pyrimidine-5-carbonitrile derivatives, specific substitutions led to potent VEGFR-2 inhibition.[5][6]

  • Substitution at C2 and C4: Modifications at the C2 and C4 positions of the pyrimidine ring are crucial for activity. For example, in a series of N-trisubstituted pyrimidine derivatives, specific moieties at these positions resulted in potent Aurora A and B kinase inhibition.[7]

  • Fusion of Heterocyclic Rings: Fusing other heterocyclic rings to the pyrimidine core, such as in pyrrolo[2,3-d]pyrimidines, can enhance binding affinity and selectivity for specific kinases.[3]

Comparative Biological Activity of Pyrimidine Analogs

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrimidine derivatives against various kinases and cancer cell lines, providing a basis for comparing their potency.

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference
5k Pyrrolo[2,3-d]pyrimidineEGFR79HCT-116 (Colon)-[3]
Her240--[3]
VEGFR2136--[3]
11e Pyrimidine-5-carbonitrileVEGFR-2610HCT-116 (Colon)1.14[5][6]
MCF-7 (Breast)1.54[6]
12b Pyrimidine-5-carbonitrileVEGFR-2530--[5][6]
33 PyrimidineJAK12.1--[4]
JAK212--[4]
JAK3923--[4]
TYK212--[4]
38j N-trisubstituted pyrimidineAURKA7.1U937 (Leukemia)0.012[7]
AURKB25.7--[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the evaluation of novel this compound analogs.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay is used to quantify the enzymatic activity of a kinase by measuring the production of ADP.[8]

Materials:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.[8]

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Peptide substrate specific to the kinase

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in Kinase Buffer.

  • In a 96-well plate, add the test compound, the kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.[8]

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[8]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[9]

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a simplified kinase signaling pathway and a typical experimental workflow for SAR studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Pyrimidine Analog (Kinase Inhibitor) Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization Design Design of 5-Pyrimidineacetic Acid Analogs Synthesis Chemical Synthesis Design->Synthesis Biochemical In Vitro Kinase Assays (Determine IC50) Synthesis->Biochemical Cellular Cell-Based Assays (Cytotoxicity, Apoptosis) Synthesis->Cellular SAR Structure-Activity Relationship Analysis Biochemical->SAR Cellular->SAR Optimization Lead Optimization SAR->Optimization Iterative Process Optimization->Design

Caption: Experimental workflow for SAR studies of novel compounds.

References

5-Pyrimidineacetic Acid: A Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of novel therapeutic agents. 5-Pyrimidineacetic acid has emerged as a valuable building block, particularly in the creation of fused heterocyclic compounds with promising pharmacological activities. This guide provides a comparative analysis of this compound against alternative precursors, supported by experimental data, to validate its role in modern drug discovery.

Performance Comparison: this compound vs. Alternative Precursors

The primary application of this compound highlighted in recent research is in the synthesis of fused imidazole derivatives, such as pyrimido[1,2-a]benzimidazoles. These compounds are of significant interest due to their structural similarity to purines and pyrimidines, and they have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2]

A common strategy for the synthesis of the pyrimido[1,2-a]benzimidazole scaffold involves the condensation of 2-aminobenzimidazole with a suitable three-carbon building block. While direct comparative studies exhaustively detailing the performance of this compound against a range of alternatives under identical conditions are limited, the existing literature allows for an indirect comparison of synthetic strategies and their outcomes.

Precursor TypeSpecific Precursor ExampleTarget ProductReaction ConditionsYield (%)Reference
Pyrimidine Acetic Acid Derivative This compound Pyrimido[1,2-a]benzimidazole derivativeCyclocondensation with 2-aminobenzimidazoleNot explicitly reported in a direct synthesis, but implied as a key synthon.-
α,β-Unsaturated Carbonyl CompoundChalcone derivative4-Arylpyrimido[1,2-a]benzimidazoleEtOH, Basic catalysis71[2]
β-Enamino Diketoneβ-Enamino diketoneGlyoxylic derivative of pyrimido[1,2-a]benzimidazolePyridine (solvent)Good[1]
α,β-Unsaturated Carbonyl CompoundEthyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazolePyrazole-substituted pyrimido[1,2-a]benzimidazoleEtOH, AcOH (catalyst)Not specified[1]
Aliphatic Carboxylic AcidAcetic Acid or Propionic AcidPyrimidinone-fused benzimidazolesPOCl₃Not specified[3][4]

Key Observations:

  • Versatility: The pyrimido[1,2-a]benzimidazole core can be synthesized from a variety of precursors, including α,β-unsaturated carbonyl compounds and β-enamino diketones, often with good to high yields.[1][2]

  • Alternative Strategies: The use of α,β-unsaturated carbonyl compounds, often derived from chalcones, provides a straightforward route to 4-aryl substituted pyrimido[1,2-a]benzimidazoles with reported yields around 71%.[2]

  • Multi-component Reactions: One-pot, three-component condensation reactions involving 1H-benzimidazol-2-amine, an aldehyde, and malononitrile are effective for producing dihydropyrimido[1,2-a]benzimidazole derivatives, which can be further modified.[3][4]

Experimental Protocols

General Procedure for the Synthesis of Pyrimido[1,2-a]benzimidazoles

The synthesis of the pyrimido[1,2-a]benzimidazole scaffold is often achieved through the cyclocondensation of 2-aminobenzimidazole with a β-dicarbonyl compound or its equivalent. The following is a generalized protocol based on literature procedures.

Materials:

  • 2-Aminobenzimidazole

  • A suitable precursor (e.g., a chalcone derivative, a β-enamino diketone, or a derivative of this compound)

  • Solvent (e.g., Ethanol, Pyridine, or DMF)

  • Catalyst (e.g., a base like KOH or an acid like AcOH, if required)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzimidazole (1 equivalent) in the chosen solvent.

  • Add the precursor compound (1 to 1.2 equivalents) to the solution.

  • If required, add the catalyst to the reaction mixture.

  • The reaction mixture is then heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration, and the crude product may be purified by recrystallization from a suitable solvent to afford the desired pyrimido[1,2-a]benzimidazole derivative.

Note: The specific reaction conditions, including temperature, reaction time, and the choice of solvent and catalyst, will vary depending on the specific precursor used and should be optimized for each synthesis.

Visualizing Synthetic Pathways and Biological Relevance

To better understand the synthetic utility and potential biological context of molecules derived from this compound, the following diagrams are provided.

Synthesis_Pathway cluster_precursors Alternative Precursors cluster_synthesis Synthetic Transformation cluster_product Target Scaffold 5-PAA This compound Cyclocondensation Cyclocondensation with 2-Aminobenzimidazole 5-PAA->Cyclocondensation Chalcone α,β-Unsaturated Carbonyl (e.g., Chalcone) Chalcone->Cyclocondensation Diketone β-Enamino Diketone Diketone->Cyclocondensation Carboxylic_Acid Other Carboxylic Acids (e.g., Acetic Acid) Carboxylic_Acid->Cyclocondensation Pyrimido Pyrimido[1,2-a]benzimidazole Cyclocondensation->Pyrimido

Caption: Synthetic routes to the pyrimido[1,2-a]benzimidazole scaffold.

Molecules synthesized from pyrimidine-based precursors, such as muscarinic antagonists, often target G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway that could be modulated by such a compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Antagonist Muscarinic Antagonist (from 5-PAA precursor) M_Receptor Muscarinic Receptor (GPCR) Antagonist->M_Receptor Blocks G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified muscarinic receptor signaling pathway.

References

Navigating the Selectivity Landscape of 5-Pyrimidineacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of 5-pyrimidineacetic acid derivatives, supported by experimental data and detailed methodologies to aid in the evaluation of this important class of molecules.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound core represents a specific chemotype with its own unique interaction profile with biological targets. Assessing the selectivity of these derivatives is a critical step in the drug discovery pipeline.

Comparative Analysis of Off-Target Interactions

While comprehensive public data on the cross-reactivity of a broad library of this compound derivatives against a wide range of biological targets is limited, we can infer potential interaction profiles based on the screening of structurally related pyrimidine analogs. The following table summarizes representative data from studies on pyrimidine derivatives, highlighting their activity against various kinases. This data serves as a surrogate to illustrate how the cross-reactivity of novel this compound derivatives could be assessed and presented.

Compound ClassTarget KinaseOff-Target Kinase 1Off-Target Kinase 2Off-Target Kinase 3
Aminopyrimidine Analog 1 MARK3 (IC₅₀ < 400 nM)PAK4 (Inactive)KDR (Inactive)FGFR1 (Inactive)
Aminopyrimidine Analog 2 MARK4 (IC₅₀ < 400 nM)PAK1 (Inactive)Src (Inactive)VEGFR1 (Inactive)
Bis-anilino Pyrimidine 18 PAK1 (IC₅₀ = 0.32 nM)PAK2 (IC₅₀ = 0.4 nM)Src (IC₅₀ = 4.5 nM)LCK (IC₅₀ = 1.1 nM)
Pyrimidine-5-carboxamide 8h SIK1 (IC₅₀ = 15 nM)SIK2 (IC₅₀ = 3 nM)SIK3 (IC₅₀ = 28 nM)MARK4 (IC₅₀ > 1000 nM)

Note: This table is a composite based on data for different pyrimidine scaffolds and is intended to be illustrative of a cross-reactivity panel.

Experimental Protocols for Assessing Cross-Reactivity

To generate robust and comparable cross-reactivity data for this compound derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in selectivity profiling.

In Vitro Kinase Profiling: Radiometric Assay

This method is a gold standard for quantifying the inhibitory activity of a compound against a panel of protein kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a broad panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., a this compound derivative)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1% BSA)

  • [γ-³³P]ATP (radiolabeled ATP)

  • 10 mM ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.

  • Enzyme Addition: Add the purified kinase to each well to initiate the reaction.

  • Initiation of Phosphorylation: Start the phosphorylation reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).

  • Termination and Washing: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filters multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

GPCR Cross-Reactivity Screening: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a G-protein coupled receptor (GPCR) by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a panel of GPCRs.

Materials:

  • Cell membranes expressing the target GPCR

  • A specific radioligand for each GPCR (e.g., [³H]-labeled)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₐ), and the serially diluted test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific binding control).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of specific binding in the presence of the test compound. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Dilution Reaction_Setup Combine Reagents & Compound Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Filtration Filter & Wash Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 Determination Scintillation->Data_Analysis Signaling_Pathway_GPCR Ligand Ligand (e.g., 5-Pyrimidineacetic acid derivative) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

A Comparative Analysis of 5-Pyrimidineacetic Acid and 5-Pyrimidinepropionic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of direct comparative studies and specific experimental data for 5-pyrimidineacetic acid and 5-pyrimidinepropionic acid. While the broader class of pyrimidine derivatives has been extensively investigated for diverse pharmacological applications, these two specific analogs remain largely uncharacterized in a comparative context. This guide summarizes the available information on their physicochemical properties, synthesis, and biological activities, highlighting the current knowledge gaps and the need for further research.

Physicochemical Properties: A Tale of Two Acids

PropertyThis compound2-methoxy-5-pyrimidinepropanoic acid
Chemical Formula C₆H₆N₂O₂[1]C₈H₁₀N₂O₃
Molecular Weight 138.12 g/mol [1]182.18 g/mol [2]
Density 1.336 g/cm³[1]1.266±0.06 g/cm³ (Predicted)[2]
Boiling Point 315.1°C at 760 mmHg[1]367.7±34.0 °C (Predicted)[2]
pKa Not available4.29 (Predicted)[2]

Synthesis and Methodologies

Detailed experimental protocols for the synthesis of both this compound and 5-pyrimidinepropionic acid are not extensively documented in readily accessible scientific literature. However, general methods for the synthesis of pyrimidine derivatives are well-established and can be adapted for the preparation of these specific compounds.

A common route to pyrimidine-5-carboxylic acid derivatives involves the Minisci reaction, a radical substitution method. For instance, the synthesis of ethyl 5-bromopyrimidine-4-carboxylate has been achieved with high regioselectivity through the homolytic alkoxycarbonylation of 5-bromopyrimidine. This reaction typically involves generating an alkoxycarbonyl radical, which then attacks the protonated pyrimidine ring.

A generalized workflow for such a synthesis is depicted below:

SynthesisWorkflow Start Starting Pyrimidine Derivative Reaction Minisci Reaction (Radical Addition) Start->Reaction Radical_Generation Generation of Alkoxycarbonyl Radical Radical_Generation->Reaction Intermediate Substituted Pyrimidine Intermediate Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Final_Product Final Pyrimidine Acid Derivative Purification->Final_Product SignalingPathways cluster_cell Cell Pyrimidine_Analogue Pyrimidine Analogue Monophosphate Monophosphate Pyrimidine_Analogue->Monophosphate Phosphorylation Diphosphate Diphosphate Monophosphate->Diphosphate Phosphorylation Triphosphate Triphosphate Diphosphate->Triphosphate Phosphorylation DNA_RNA_Synthesis DNA/RNA Synthesis Triphosphate->DNA_RNA_Synthesis Inhibition Cell_Death Cell Death DNA_RNA_Synthesis->Cell_Death Disruption leads to MTTWorkflow Start Seed Cancer Cells Treatment Treat with Compound Start->Treatment Incubation Incubate Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

References

Validation of Pyrimidine-Based Compounds as Chemical Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A rigorous validation process is critical in the development of chemical probes to ensure they are potent, selective, and suitable for interrogating biological systems. While the compound 5-pyrimidineacetic acid has not been characterized or validated as a chemical probe in publicly available scientific literature, the broader pyrimidine scaffold is a core feature of many well-established probes. This guide will focus on a prominent class of pyrimidine-containing compounds: the pyrazolo[1,5-a]pyrimidine-based inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway.

We will compare two widely used, first-generation chemical probes for this pathway, Dorsomorphin and its derivative LDN-193189 . These compounds are instrumental in studying the roles of Activin receptor-like kinases (ALKs) in development, disease, and physiology.[1][2]

Target Pathway: BMP/ALK Signaling

The BMP signaling pathway is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors.[2][3] This leads to the phosphorylation and activation of the type I receptor (e.g., ALK1, ALK2, ALK3), which then phosphorylates downstream SMAD proteins (SMAD1/5/9).[2][4] These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2] Chemical probes like Dorsomorphin and LDN-193189 are ATP-competitive inhibitors that target the kinase domain of the type I receptors.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP9/10) TypeII_R Type II Receptor (e.g., BMPRII) BMP_ligand->TypeII_R Binds TypeI_R Type I Receptor (e.g., ALK1/2/3) TypeII_R->TypeI_R Phosphorylates (Activates) SMAD159 SMAD1/5/9 TypeI_R->SMAD159 Phosphorylates pSMAD159 p-SMAD1/5/9 SMAD_complex SMAD Complex pSMAD159->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Regulates Inhibitor Dorsomorphin LDN-193189 Inhibitor->TypeI_R Inhibits

Caption: Simplified BMP/ALK signaling pathway with inhibitor action.

Comparative Analysis of ALK Inhibitors

The utility of a chemical probe is defined by its potency (how strongly it binds its intended target) and its selectivity (its binding preference for the intended target over other potential targets). While both Dorsomorphin and LDN-193189 inhibit BMP signaling, they have distinct profiles.

Data Presentation: Potency and Selectivity of Probes

CompoundPrimary Target(s)IC50 / Ki ValuesKey Off-Target(s)Reference(s)
Dorsomorphin ALK2, ALK3, ALK6Ki = 109 nM (AMPK)AMPK [5][6][7]
(BMP Type I Receptors)IC50 ≈ 0.5 µM (pSMAD1/5/8)(VEGFR2)[8]
LDN-193189 ALK2, ALK3IC50 = 5 nM (ALK2)ALK1, ALK6[9][10][11]
IC50 = 30 nM (ALK3)(Less promiscuous than Dorsomorphin)[12][13]
IC50 = 0.8 nM (ALK1)[9]
IC50 = 16.7 nM (ALK6)[9]

Summary of Comparison:

  • Potency: LDN-193189 is significantly more potent than Dorsomorphin, with inhibitory concentrations in the low nanomolar range for its primary targets ALK2 and ALK3.[9][10][11]

  • Selectivity: Dorsomorphin (also known as Compound C) was initially identified as an AMP-activated protein kinase (AMPK) inhibitor.[5][6][7] This significant off-target activity complicates the interpretation of experimental results, as observed effects could be due to AMPK inhibition, BMP inhibition, or both. LDN-193189 was developed from Dorsomorphin to improve selectivity and reduce AMPK activity, making it a more precise probe for the BMP pathway, although it still inhibits multiple ALK isoforms.[12][13]

Experimental Protocols

Validating the efficacy and mechanism of action of a chemical probe requires robust and reproducible experimental methods. A cornerstone assay for ALK inhibitors is to measure the phosphorylation of downstream SMAD proteins.

Protocol: Western Blot for Phospho-SMAD1/5/9 Inhibition

This protocol describes a typical cell-based assay to confirm that a chemical probe inhibits BMP-induced SMAD signaling.

1. Cell Culture and Treatment:

  • Culture C2C12 myoblast cells, which are responsive to BMP signaling, in DMEM with 10% FBS.

  • Seed cells in a 12-well plate to achieve 70-80% confluency on the day of the experiment.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Pre-treat cells with the chemical probe (e.g., LDN-193189 at various concentrations from 1 nM to 1 µM) or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

2. Protein Lysate Preparation:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-SMAD1/5/8.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for Total SMAD1 and a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

4. Data Analysis:

  • Quantify band intensity using densitometry software.

  • Normalize the Phospho-SMAD signal to the Total SMAD and/or loading control signal.

  • Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_analysis Analysis A Seed C2C12 Cells B Serum Starvation A->B C Pre-treat with Inhibitor (e.g., LDN-193189) B->C D Stimulate with BMP4 C->D E Cell Lysis & Protein Extraction D->E F Quantify Protein (BCA Assay) E->F G SDS-PAGE & PVDF Transfer F->G H Antibody Incubation (p-SMAD, Total SMAD, Actin) G->H I ECL Signal Detection H->I J Densitometry & Normalization I->J K Calculate IC50 J->K

Caption: Experimental workflow for validating an ALK inhibitor probe.

Conclusion and Recommendations

The validation of a chemical probe is a multifaceted process that relies on a clear understanding of its mechanism of action, potency, and selectivity. While this compound is not a known chemical probe, the pyrazolo[1,5-a]pyrimidine scaffold is central to potent inhibitors of the BMP/ALK pathway.

  • LDN-193189 is a superior probe to its predecessor, Dorsomorphin , for studying BMP signaling due to its significantly higher potency and improved selectivity profile, particularly its reduced activity against AMPK.[12]

  • When using any chemical probe, it is crucial to include appropriate controls, such as using the probe in multiple cell lines, performing dose-response experiments, and, where possible, validating findings with genetic approaches (e.g., siRNA/shRNA knockdown) to confirm that the observed phenotype is due to inhibition of the intended target.

  • More recently, newer generation probes with even greater selectivity for specific ALK isoforms have been developed, and researchers should consider these highly selective tools for their studies.[12]

References

A Comparative Guide to Understanding the Cross-Reactivity of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous molecules and interact with a wide range of biological targets.[1][2][3][4][5] Analogs of 5-pyrimidineacetic acid, a specific class of these compounds, are of significant interest for their potential pharmacological activities. However, a critical aspect of their development profile—cross-reactivity—remains largely uncharted in publicly available literature. This guide, therefore, aims to provide a framework for understanding and evaluating the cross-reactivity of pyrimidine analogs, drawing upon established principles of medicinal chemistry and drug development.

The Pyrimidine Scaffold: A Double-Edged Sword of Versatility and Off-Target Effects

The versatility of the pyrimidine ring allows for the synthesis of a vast array of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] This versatility stems from the pyrimidine core's ability to engage in various non-covalent interactions with biological macromolecules. However, this same chemical promiscuity can lead to off-target effects and cross-reactivity with unintended proteins, which can result in adverse drug reactions or diminished efficacy.

A prime example of this challenge is observed in the development of kinase inhibitors, a field where pyrimidine-based scaffolds are prevalent.[1][7][8][9] Kinases share structural similarities in their ATP-binding pockets, making the design of highly selective inhibitors a significant hurdle. Cross-reactivity among different kinases is a common issue that can lead to unexpected toxicities.

Assessing Cross-Reactivity: A Crucial Step in Drug Development

A thorough evaluation of a compound's cross-reactivity profile is essential for its progression as a drug candidate. This involves screening the compound against a panel of related and unrelated biological targets to identify any unintended interactions. The data generated from these studies are critical for predicting potential side effects and for understanding the compound's mechanism of action.

Experimental Protocols for Determining Cross-Reactivity

Several experimental techniques are employed to characterize the selectivity and cross-reactivity of drug candidates. These methods can be broadly categorized into in vitro and in vivo assays.

In Vitro Assays:

  • Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme. For kinase inhibitors, this would involve a panel of different kinases to determine the compound's selectivity profile.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity of a compound to a panel of proteins.

  • Cell-Based Assays: These assays assess the functional consequences of a compound's activity in a cellular context. For example, a compound's effect on cell proliferation or signaling pathways can be measured in different cell lines.

  • Immunoassays: Methods like ELISA and Western blotting can be used to detect the downstream effects of a compound on specific protein expression or modification, providing insights into its on-target and off-target activities.[10]

In Vivo Studies:

  • Animal Models: In vivo studies in animal models are crucial for evaluating the overall pharmacological and toxicological profile of a drug candidate. These studies can reveal off-target effects that may not be apparent from in vitro assays.

A systematic approach to discovering cross-reactivity can also involve analyzing large-scale data from electronic health records to identify potential associations between drug exposure and unexpected clinical outcomes.[11]

Visualizing the Path to Selectivity

The following diagrams illustrate key concepts in the evaluation of drug candidate selectivity.

Experimental_Workflow_for_Selectivity_Profiling cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Primary_Target_Assay Primary Target Assay (e.g., Kinase Inhibition) Selectivity_Panel Broad Selectivity Panel (e.g., KinomeScan) Primary_Target_Assay->Selectivity_Panel Cell-Based_Assays Cell-Based Functional Assays Selectivity_Panel->Cell-Based_Assays Data_Analysis Data Analysis & SAR Cell-Based_Assays->Data_Analysis Pharmacokinetics Pharmacokinetics (ADME) Efficacy_Models Disease Efficacy Models Pharmacokinetics->Efficacy_Models Toxicology_Studies Toxicology & Safety Pharmacology Efficacy_Models->Toxicology_Studies Candidate_Selection Candidate Selection Toxicology_Studies->Candidate_Selection Lead_Compound Lead 5-Pyrimidineacetic Acid Analog Lead_Compound->Primary_Target_Assay Data_Analysis->Pharmacokinetics

Caption: Workflow for assessing the selectivity of a drug candidate.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_TK Downstream_Kinase_1 Downstream Kinase 1 (e.g., RAF) Receptor_TK->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 (e.g., MEK) Downstream_Kinase_1->Downstream_Kinase_2 Effector_Protein Effector Protein (e.g., ERK) Downstream_Kinase_2->Effector_Protein Cellular_Response Cellular Response (Proliferation, Survival) Effector_Protein->Cellular_Response Pyrimidine_Analog Pyrimidine Analog (Potential Inhibitor) Pyrimidine_Analog->Receptor_TK On-Target Inhibition Off_Target_Kinase Off-Target Kinase Pyrimidine_Analog->Off_Target_Kinase Off-Target Inhibition (Cross-reactivity)

Caption: Potential on-target and off-target effects of a pyrimidine analog.

Conclusion

The development of novel therapeutics based on the this compound scaffold holds considerable promise. However, the successful translation of these compounds from the laboratory to the clinic will be contingent on a thorough understanding of their pharmacological profile, with a particular emphasis on cross-reactivity. While specific data for this class of compounds is not yet widely available, the principles and methodologies outlined in this guide provide a robust framework for researchers and drug developers to navigate the critical path of selectivity assessment. A comprehensive evaluation of on-target potency and off-target interactions will be paramount in identifying safe and effective drug candidates for further development.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Pyrimidineacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 5-Pyrimidineacetic acid, a heterocyclic compound utilized in various synthetic applications, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Safety Precautions

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Therefore, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[3][4] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[5]

Quantitative Data Summary

For safe handling and disposal, it is essential to be aware of the hazard classifications for similar pyrimidine compounds.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, OralHarmful if swallowed.[1]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[5] Adherence to the following procedural steps is crucial for safe and compliant disposal.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, disposable labware) in a designated, compatible, and clearly labeled hazardous waste container.[5][6]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed to prevent leaks or spills.[7] Keep the container closed when not in use.[5]

2. Storage of Chemical Waste:

  • Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.[6][7]

  • Incompatible Materials: Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals should be stored in separate containers.[7][8]

3. Arranging for Professional Disposal:

  • Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[5]

  • Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.

4. Spill Response: In the event of a spill, the following protocol should be initiated immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate vicinity.[5]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[5]

  • Containment: Carefully sweep or vacuum the spilled solid material, taking care to avoid generating dust.[5]

  • Collection: Place the collected material into a properly labeled hazardous waste container for disposal.[5]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

Experimental Workflow and Logical Relationships

To visualize the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision-making and operational steps.

Operational Workflow for this compound Disposal A Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) A->C D Generate Waste C->D E Collect Waste in a Labeled, Compatible Container D->E F Store Container in a Designated Secure Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Complete Waste Manifest G->H I Arrange for Waste Pickup H->I

Caption: Operational workflow for the safe disposal of this compound.

Spill Response Logic for this compound Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill (Avoid Dust) Ventilate->Contain Collect Collect Spilled Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Logical flow for responding to a this compound spill.

References

Personal protective equipment for handling 5-Pyrimidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 5-Pyrimidineacetic acid, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure and ensure personal safety.[1] Engineering controls, such as a chemical fume hood, should always be the primary line of defense.[2]

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4] Gloves must be inspected before use and changed immediately upon contamination.[3][5][6]Prevents skin contact with the chemical.
Body Protection Laboratory coat.[2][4] Impervious clothing may be necessary depending on the scale of work.[2][7]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a chemical fume hood.[2] If a fume hood is not feasible, a NIOSH-approved respirator may be required after a proper risk assessment and training.[3][8]Prevents inhalation of dust or vapors.

Emergency First Aid Procedures

In case of accidental exposure to this compound, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and shoes.[2] Wash the affected area thoroughly with soap and plenty of water.[2][5][9] Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air.[2][7] If breathing is difficult, provide artificial respiration.[5] Seek medical attention.[2]
Ingestion Wash out the mouth with water.[2][7] Do NOT induce vomiting.[7] Seek immediate medical attention.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure all necessary PPE is worn correctly before handling the chemical.

  • Avoid the formation of dust and aerosols.[5][7]

  • Do not eat, drink, or smoke in the laboratory.[7][10]

  • Wash hands thoroughly after handling.[2][9][10]

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]

  • Keep away from heat, flames, and sparks.[2]

  • Store away from oxidizing agents.[2]

3. Spill Management:

  • For small spills, use an absorbent material to clean up and place it in a suitable container for disposal.[7]

  • For larger spills, evacuate the area and seek assistance from trained personnel.

  • Avoid breathing vapors, mist, or gas.[7]

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.[2]

  • Do not allow the chemical to enter drains or water sources.[5][7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean disp_waste Collect Waste handle_transfer->disp_waste post_store Store Unused Chemical post_clean->post_store post_store->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.